Methyltriethylammonium carbonate
Description
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Structure
2D Structure
Properties
CAS No. |
116572-41-9 |
|---|---|
Molecular Formula |
C15H36N2O3 |
Molecular Weight |
292.46 g/mol |
IUPAC Name |
triethyl(methyl)azanium;carbonate |
InChI |
InChI=1S/2C7H18N.CH2O3/c2*1-5-8(4,6-2)7-3;2-1(3)4/h2*5-7H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 |
InChI Key |
YYDDABGTOBAXAR-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CC.CC[N+](C)(CC)CC.C(=O)([O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyltriethylammonium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for methyltriethylammonium carbonate, a quaternary ammonium salt with potential applications in various fields, including as an ionic liquid and a phase-transfer catalyst. Two primary synthetic pathways are detailed: the direct quaternization of triethylamine with dimethyl carbonate and a two-step ion-exchange method commencing with the synthesis of a methyltriethylammonium halide. This document furnishes detailed experimental protocols, presents available physicochemical data in a structured format, and includes graphical representations of the synthetic workflows to facilitate understanding and replication.
Introduction
Quaternary ammonium carbonates are a class of salts composed of a central, positively charged nitrogen atom bonded to four organic groups and a carbonate anion. Their properties, such as high ionic conductivity and catalytic activity, have garnered interest in various chemical applications. This compound, with its specific combination of a methyl and three ethyl groups, offers a unique set of characteristics that are currently being explored. This guide aims to provide researchers and drug development professionals with a detailed understanding of its synthesis.
Synthetic Methodologies
Two principal methods for the synthesis of this compound are presented: Direct Quaternization and a two-step Ion-Exchange process.
Method 1: Direct Quaternization of Triethylamine
This method involves the direct reaction of triethylamine with dimethyl carbonate. The reaction proceeds via a nucleophilic attack of the tertiary amine on one of the methyl groups of dimethyl carbonate, leading to the formation of the methyltriethylammonium cation with a methyl carbonate anion. Subsequent conversion to the carbonate form can be achieved if necessary.
Experimental Protocol:
-
Materials: Triethylamine (reagent grade), Dimethyl carbonate (anhydrous), Methanol (anhydrous), Catalyst (e.g., triethylmethylammonium bromide, optional).
-
Apparatus: High-pressure reactor equipped with a magnetic stirrer, heating mantle, and temperature controller.
-
Procedure:
-
In a high-pressure reactor, combine triethylamine and a molar excess of dimethyl carbonate. A molar ratio of 1:5.6 (triethylamine:dimethyl carbonate) has been reported for a similar synthesis.[1]
-
Add a solvent, such as methanol. A volume ratio of 2:1 (triethylamine:methanol) can be used as a starting point.[1]
-
Optionally, a catalyst such as triethylmethylammonium bromide (5% by weight of the total reactants) can be added to facilitate the reaction.[1]
-
Seal the reactor and heat the mixture to 110°C with vigorous stirring.[1]
-
Maintain the reaction at this temperature for approximately 8 hours.[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
The resulting product is a solution of methyltriethylammonium methyl carbonate. The solvent and excess dimethyl carbonate can be removed under reduced pressure.
-
To obtain this compound from the methyl carbonate salt, hydrolysis of the methyl carbonate anion would be required, potentially through controlled addition of water, followed by removal of methanol and any carbonic acid byproducts.
-
Logical Workflow for Direct Quaternization:
Method 2: Ion-Exchange Synthesis
This two-step method first involves the synthesis of a methyltriethylammonium halide salt, followed by an ion-exchange step to replace the halide anion with a carbonate anion.
Step 1: Synthesis of Methyltriethylammonium Halide (e.g., Chloride)
-
Materials: Triethylamine, Methyl chloride (or other methylating agents like methyl iodide or dimethyl sulfate), a suitable solvent (e.g., acetone or ethanol).
-
Apparatus: A three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.
-
Procedure:
-
Dissolve triethylamine in the chosen solvent within the reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add methyl chloride (as a solution or condensed gas) to the stirred triethylamine solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (as monitored by techniques like TLC or GC).
-
The product, methyltriethylammonium chloride, will often precipitate from the solution. The precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Step 2: Anion Exchange to Carbonate
-
Materials: Methyltriethylammonium chloride, Anion-exchange resin (carbonate form), Deionized water.
-
Apparatus: Chromatography column.
-
Procedure:
-
Prepare a chromatography column with a strong base anion-exchange resin.
-
Convert the resin to the carbonate form by passing a solution of a soluble carbonate salt (e.g., sodium carbonate) through the column, followed by a thorough wash with deionized water to remove excess salt.
-
Dissolve the synthesized methyltriethylammonium chloride in deionized water.
-
Pass the methyltriethylammonium chloride solution through the prepared carbonate-form anion-exchange resin column.
-
The chloride ions will be exchanged for carbonate ions on the resin, and the eluate will contain the desired this compound.
-
Collect the eluate and remove the water under reduced pressure (e.g., rotary evaporation) to obtain the final product.
-
Experimental Workflow for Ion-Exchange Synthesis:
Data Presentation
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables summarize known properties of the closely related methyltriethylammonium methyl carbonate and the precursor, methyltriethylammonium chloride.
Table 1: Physicochemical Properties of Methyltriethylammonium Methyl Carbonate
| Property | Value | Reference |
| CAS Number | 113840-08-7 | [2][3] |
| Molecular Formula | C₉H₂₁NO₃ | [2][3][4] |
| Molecular Weight | 191.27 g/mol | [3][4] |
| Appearance | Typically available as a ~50% solution in methanol:water | [2] |
| Refractive Index (n20/D) | 1.407 (for ~50% solution) | |
| Melting Point | Not reported; suggests thermal sensitivity | |
| Boiling Point | Not reported; suggests thermal sensitivity | [2] |
Table 2: Physicochemical Properties of Methyltriethylammonium Chloride
| Property | Value | Reference |
| CAS Number | 10052-47-8 | [5] |
| Molecular Formula | C₇H₁₈ClN | [5] |
| Molecular Weight | 151.68 g/mol | [5] |
| Appearance | White to almost white powder | [5] |
| Melting Point | 282-284 °C | [5] |
| Solubility | Soluble in water | [5] |
Table 3: Predicted ¹H NMR Chemical Shifts for Methyltriethylammonium Cation
Note: The following are predicted shifts based on the known spectrum of the methyltriethylammonium cation. The exact shifts may vary depending on the solvent and the counter-ion.
| Group | Predicted Shift (ppm) | Multiplicity | Integration |
| -N-CH₃ | ~3.0 | Singlet | 3H |
| -N-CH₂ -CH₃ | ~3.2 | Quartet | 6H |
| -N-CH₂-CH₃ | ~1.3 | Triplet | 9H |
Conclusion
This technical guide has outlined two viable synthetic routes for this compound, providing detailed, albeit generalized, experimental protocols based on the available scientific literature. The direct quaternization method offers a more direct route, while the ion-exchange method provides a potentially cleaner, albeit longer, pathway. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available equipment. Further research is needed to establish optimized reaction conditions and to fully characterize the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Triethylmethylammonium methyl carbonate | 113840-08-7 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Triethylmethylammonium methyl carbonate | C9H21NO3 | CID 11019667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10052-47-8 CAS MSDS (Triethylmethylammonium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methyltriethylammonium Carbonate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltriethylammonium carbonate, an ionic liquid, presents a unique set of properties that are of growing interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its known characteristics, drawing from available data to inform researchers, scientists, and professionals in drug development. This document summarizes its physicochemical properties, and highlights areas where further research is needed to fully characterize this compound.
Core Properties
This compound is a quaternary ammonium salt with the chemical formula C9H21NO3.[1] It is most commonly available as a solution, typically around 50% concentration in a methanol and water mixture.[1] Its classification as a dangerous good for transport underscores the need for careful handling. The absence of reported melting and boiling points in public databases suggests that the compound may be thermally unstable.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that specific experimental data for the pure compound, such as density and solubility in various solvents, are not widely available in the reviewed literature. The provided refractive index pertains to the commercially available solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C9H21NO3 | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| CAS Number | 113840-08-7 | [1] |
| Appearance | Typically a solution | [1] |
| Refractive Index (n20/D) | 1.407 (for ~50% solution in methanol:water 2:3) | [1] |
Experimental Protocols
General Synthesis of Quaternary Ammonium Carbonates
The synthesis of quaternary ammonium carbonates can often be achieved through the reaction of a tertiary amine with an alkylating agent such as dimethyl carbonate.[2][3] One patented method describes the preparation of tri-long-chain alkyl-ammonium bicarbonate and carbonate from a tri-long-chain alkyl tertiary amine and dimethyl carbonate without the use of toxic alkylation reagents or catalysts.[4] Another approach involves the reaction of a tertiary amine and methanol with a cyclic carbonate to yield a quaternary ammonium methocarbonate, which can then be converted to the corresponding carbonate.[5] A further general method involves the reaction of a C1-C20 alkyl or aryl-substituted alkyl, C8-C20 alkyl quaternary ammonium chloride with a metal hydroxide, followed by reaction with carbon dioxide.[6]
It is crucial to note that these are general procedures for related compounds, and specific reaction conditions, stoichiometry, and purification methods would need to be optimized for the synthesis of this compound.
Logical Relationship for a General Quaternary Ammonium Carbonate Synthesis
The following diagram illustrates a generalized logical workflow for the synthesis of a quaternary ammonium carbonate, based on the common methodologies found in the literature.
Caption: A simplified workflow illustrating the general synthesis of quaternary ammonium carbonates from a tertiary amine and an alkylating agent.
Applications and Areas of Research
This compound and related quaternary ammonium salts are being explored for a variety of applications, leveraging their properties as ionic liquids.
-
Catalysis: Quaternary ammonium salts can act as catalysts in various chemical transformations. For instance, they have been investigated for their catalytic activity in transesterification reactions.[2]
-
Material Science: These compounds are also being explored in the development of advanced materials. Their use as extractants in hydrometallurgy is an emerging area of interest.
-
Carbon Capture: The potential for ionic liquids to be used in CO2 capture technologies is an active area of research.
Conclusion and Future Directions
This compound is an ionic liquid with potential applications in catalysis and materials science. While some of its basic chemical properties are documented, there is a significant lack of detailed quantitative data, including its density, solubility in various solvents, and thermodynamic properties. Furthermore, specific and detailed experimental protocols for its synthesis, purification, and analysis are not widely published. The absence of such information hinders the full exploitation of this compound's potential. Future research should focus on a more thorough characterization of its physicochemical properties and the development of standardized experimental procedures. Such efforts will be crucial for advancing its application in scientific research and industrial processes.
References
- 1. Triethylmethylammonium Methyl Carbonate Solution ~50% In Methanol: Water (2:3) | 113840-08-7 | www.ottokemi.com [ottokemi.com]
- 2. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 3. A novel quaternary ammonium salt synthesis with dimethyl carbonate as alkylating agent | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. CN104926668A - Method for preparing tri-long-chain alkyl-ammonium bicarbonate and carbonate - Google Patents [patents.google.com]
- 5. EP1406856B1 - In situ process for preparing quaternary ammonium bicarbonates and quaternary ammonium carbonates - Google Patents [patents.google.com]
- 6. US6090855A - Quaternary ammonium carbonate compositions and preparation thereof - Google Patents [patents.google.com]
Elucidation of the Structure of Methyltriethylammonium Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of methyltriethylammonium carbonate, an ionic liquid with potential applications in various chemical processes. This document outlines the synthetic methodology, spectroscopic characterization, and structural properties of the compound. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Diagrams illustrating the synthetic workflow and molecular structure are included to facilitate understanding.
Introduction
This compound is an ionic liquid composed of a methyltriethylammonium cation and a methyl carbonate anion.[1] Its synthesis and characterization are of interest due to the growing importance of ionic liquids as environmentally benign solvents and catalysts in chemical reactions.[1] The elucidation of its structure is fundamental to understanding its physicochemical properties and potential applications. This guide details the process of its structural confirmation through synthesis and spectroscopic analysis.
Synthesis of this compound
The primary method for the synthesis of this compound is the quaternization of triethylamine with dimethyl carbonate.[1] This reaction, a type of Menshutkin reaction, involves the alkylation of the tertiary amine.[2][3]
Experimental Protocol: Quaternization of Triethylamine
This protocol is based on general procedures for the synthesis of quaternary ammonium salts using dimethyl carbonate as a green alkylating agent.[4][5]
Materials:
-
Triethylamine (Et₃N)
-
Dimethyl carbonate (DMC)
-
Methanol (MeOH, optional solvent)[3]
-
Reaction vessel (e.g., sealed tube or high-pressure reactor)[6]
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry reaction vessel, combine triethylamine and a molar excess of dimethyl carbonate. A common molar ratio is 1:5 to 1:10 (triethylamine:dimethyl carbonate) to ensure complete conversion of the amine.[2]
-
Methanol can be used as a solvent to facilitate the reaction.[3] The ratio of amine to solvent can be varied.
-
The vessel is securely sealed.
-
The reaction mixture is heated with vigorous stirring. Reaction temperatures can range from 110°C to 270°C, and reaction times can vary from several hours to 24 hours, depending on the desired conversion and scale.[3][6]
-
The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy to observe the disappearance of the triethylamine signals and the appearance of the methyltriethylammonium cation signals.[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Excess dimethyl carbonate and any solvent are removed under reduced pressure using a rotary evaporator.
-
The resulting product, this compound, is obtained as a viscous liquid. Further purification, if necessary, can be achieved by washing with a non-polar solvent to remove any unreacted starting materials.
Structure Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.
Expected ¹H NMR Spectral Data:
While a specific spectrum for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
-
Methyl group attached to nitrogen (-N⁺-CH₃): A singlet is expected.
-
Ethyl groups attached to nitrogen (-N⁺-CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons are expected.
-
Methyl group of the carbonate anion (-O-CH₃): A singlet is expected.
Expected ¹³C NMR Spectral Data:
Similarly, the expected ¹³C NMR chemical shifts can be inferred.
-
Methyl carbon attached to nitrogen (-N⁺-CH₃): A signal in the aliphatic region.
-
Ethyl carbons attached to nitrogen (-N⁺-CH₂CH₃): Two distinct signals for the methylene and methyl carbons.
-
Methyl carbon of the carbonate anion (-O-CH₃): A signal in the region typical for carbons attached to oxygen.
-
Carbonyl carbon of the carbonate anion (O=C-O): A signal in the downfield region, typically >150 ppm.[1]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -N⁺-CH₃ | ~3.0 - 3.5 | Singlet |
| -N⁺-CH₂CH₃ | ~3.2 - 3.7 | Quartet | |
| -N⁺-CH₂CH₃ | ~1.2 - 1.6 | Triplet | |
| -O-CH₃ (carbonate) | ~3.7 - 3.9 | Singlet | |
| ¹³C | -N⁺-CH₃ | ~45 - 55 | - |
| -N⁺-CH₂CH₃ | ~50 - 60 | - | |
| -N⁺-CH₂CH₃ | ~7 - 12 | - | |
| -O-CH₃ (carbonate) | ~50 - 60 | - | |
| O=C-O (carbonate) | ~155 - 165 | - |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands:
-
C-H stretching vibrations: In the range of 2800-3000 cm⁻¹ for the methyl and ethyl groups.[7]
-
C=O stretching vibration: A strong absorption band characteristic of the carbonate group, typically around 1650-1750 cm⁻¹.
-
C-O stretching vibrations: In the fingerprint region, typically between 1000-1300 cm⁻¹.
-
C-N stretching vibrations: These are also expected in the fingerprint region.[7]
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2800 - 3000 | Medium to Strong |
| C=O (Carbonate) | Stretching | 1650 - 1750 | Strong |
| C-O (Carbonate) | Stretching | 1000 - 1300 | Strong |
| C-N | Stretching | 1000 - 1200 | Medium |
Visualization of Workflow and Structure
Workflow for Structure Elucidation
The logical flow for the synthesis and structural confirmation of this compound is depicted below.
Molecular Structure
The molecular structure of this compound consists of the methyltriethylammonium cation and the methyl carbonate anion.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. research.tue.nl [research.tue.nl]
- 3. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Triethylmethylammonium Methyl Carbonate (CAS 113840-08-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylmethylammonium methyl carbonate, identified by CAS number 113840-08-7, is a quaternary ammonium salt.[1][2] This document provides a technical overview of its known chemical properties, synthesis, and applications, with a focus on its role as a catalyst in organic synthesis. It is important to note that, based on currently available scientific literature, this compound is not documented to possess significant biological activity or a defined mechanism of action in biological systems. Therefore, its application in drug development is not established.
Chemical and Physical Properties
Triethylmethylammonium methyl carbonate is typically supplied as a solution.[1][3] The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 113840-08-7 | [1][2] |
| Molecular Formula | C₉H₂₁NO₃ | [1][2] |
| Molecular Weight | 191.27 g/mol | [1][2] |
| Appearance | Typically a solution | [1] |
| Common Solution | ~50% in Methanol:Water (2:3) | [3] |
| Alternate Name | Methyltriethylammonium methyl carbonate | [2] |
Synthesis
The synthesis of triethylmethylammonium methyl carbonate is generally achieved through a quaternization reaction. This process involves the reaction of triethylamine with a methyl carbonate derivative under controlled conditions. A common synthetic route includes the alkylation of an ammonium precursor with dimethyl carbonate or methyl chloroformate, which is then followed by an ion exchange or metathesis step to yield the final product.[1]
For purity validation and structural confirmation, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed.[1]
Applications in Organic Synthesis
The primary utility of triethylmethylammonium methyl carbonate lies in its catalytic activity in various organic reactions.
Carbonylation and Insertion Reactions
This compound serves as an efficient catalyst in the one-step, solvent-free synthesis of S-methyl dialkylcarbamothioates.[1] This catalytic system demonstrates high yields, typically ranging from 85% to 98%.[1]
A proposed mechanism for this reaction is depicted below. The catalyst is thought to activate the amine, which facilitates its subsequent reaction with O,S-Dimethyl carbonodithioate.[1]
Transesterification Reactions
Triethylmethylammonium methyl carbonate also shows potential as a metal-free catalyst for transesterification reactions.[1] This is a significant area of interest for industries such as biodiesel production, where environmentally benign catalysts are sought.[1]
The general workflow for a catalyzed transesterification reaction is outlined in the following diagram.
Biological Activity and Drug Development Relevance
Extensive searches of scientific databases and literature have not yielded any significant data on the biological activity of triethylmethylammonium methyl carbonate. There are no published studies detailing its mechanism of action in a biological context, its interaction with any signaling pathways, or its potential therapeutic effects.
Consequently, this compound is not considered a candidate for drug development at this time. Professionals in this field should note the absence of data regarding its pharmacology, toxicology, and pharmacokinetics.
Conclusion
Triethylmethylammonium methyl carbonate (CAS 113840-08-7) is a quaternary ammonium salt with established applications as a catalyst in organic synthesis, particularly in carbonylation, insertion, and transesterification reactions. Its chemical and physical properties are well-defined. However, there is a notable lack of information regarding its biological activity, making it unsuitable for consideration in drug development pipelines based on current knowledge. Researchers and scientists should be aware of its utility in chemical synthesis while recognizing the absence of a biological profile.
References
Methyltriethylammonium Carbonate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltriethylammonium carbonate is a quaternary ammonium salt that has garnered interest in various chemical and pharmaceutical applications. As a member of the ionic liquid family, it exhibits unique properties such as low vapor pressure, high thermal stability, and tunable solubility. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential applications, particularly in the context of drug development. While specific experimental data for this compound is limited in publicly accessible literature, this paper compiles information on closely related analogues and general principles applicable to quaternary ammonium carbonates to provide a thorough overview.
Physicochemical Properties
This compound is characterized by the chemical formula C₉H₂₁NO₃ and a molecular weight of 191.27 g/mol . Key identifiers are provided in the table below.
| Property | Value |
| CAS Number | 113840-08-7 |
| Molecular Formula | C₉H₂₁NO₃ |
| Molecular Weight | 191.27 g/mol |
| Synonyms | Triethylmethylammonium methyl carbonate |
Source: PubChem CID 11019667
Quantitative data for this compound is not extensively reported. However, based on the general properties of similar short-chain quaternary ammonium salts and carbonates, the following tables summarize the expected spectroscopic characteristics.
Expected ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (on N) | ~3.1 | s | 3H |
| -CH₂- (on N) | ~3.4 | q | 6H |
| -CH₃ (on ethyl) | ~1.3 | t | 9H |
| -O-CH₃ | ~3.7 | s | 3H |
Note: Predicted values based on typical chemical shifts for similar functional groups.[1][2][3][4]
Expected ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
| -CH₃ (on N) | ~47 |
| -CH₂- (on N) | ~57 |
| -CH₃ (on ethyl) | ~8 |
| -O-CH₃ | ~52 |
| C=O (carbonate) | ~155-165 |
Note: Predicted values based on typical chemical shifts for similar functional groups.[5][6][7][8]
Expected FTIR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2850-3000 | Strong |
| C=O stretch (carbonate) | 1650-1750 | Strong |
| C-O stretch (carbonate) | 1250-1350 | Strong |
| C-N stretch | 1000-1200 | Medium |
| O-C-O bend (carbonate) | ~880 | Medium |
Note: Predicted values based on typical vibrational frequencies for these functional groups.[9][10][11]
Synthesis of this compound
A general and environmentally benign method for the synthesis of trialkylmethylammonium methyl carbonates involves the reaction of a tertiary amine with dimethyl carbonate (DMC). This approach avoids the use of more hazardous alkylating agents like methyl halides.
Experimental Protocol: Synthesis of Trialkylmethylammonium Methyl Carbonate (Adapted)
This protocol is adapted from the synthesis of tri-n-octylmethyl-ammonium methyl carbonate and can be modified for the synthesis of this compound.[12]
Materials:
-
Triethylamine
-
Dimethyl carbonate (DMC)
-
Methanol (or other suitable solvent)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with triethylamine, an excess of dimethyl carbonate, and a suitable solvent such as methanol. A typical molar ratio of amine to DMC could be 1:5 to 1:10.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Heat the reactor to a temperature between 100-130°C.
-
Maintain the reaction under pressure (e.g., 0.8-1.0 MPa) for several hours (e.g., 8-12 hours) with constant stirring.[13]
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
The resulting product mixture can be purified by distillation under reduced pressure to remove excess DMC and solvent.
-
The final product, this compound, can be characterized by NMR and FTIR spectroscopy to confirm its structure and purity.
Biological Activity and Mechanism of Action
Quaternary ammonium compounds (QACs) are well-known for their broad-spectrum antimicrobial activity.[14][15][16][17][18] The primary mechanism of action involves the disruption of the microbial cell membrane.
The positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids and teichoic acids.[14][16] This initial binding is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell death.[18]
Toxicological Profile
The toxicology of specific quaternary ammonium carbonates is not extensively detailed in the literature. However, the toxicological profile of short-chain QACs has been a subject of study. Potential health hazards may include reproductive and neurotoxicity.[19] Human exposure to QACs can occur through various routes, and they have been detected in human blood.[20][21][22] High concentrations of some QACs have been associated with adverse health effects, including the disruption of mitochondrial function.[15] Regulatory bodies are assessing the risks associated with these compounds, particularly concerning their environmental persistence and potential for human exposure.[19]
For drug development, a thorough toxicological assessment of any new QAC, including this compound, would be essential. This would involve in vitro and in vivo studies to determine its potential for cytotoxicity, genotoxicity, reproductive toxicity, and other adverse effects.
Applications in Drug Development
While direct applications of this compound in drug development are not yet widely reported, its properties as an ionic liquid and a quaternary ammonium salt suggest several potential uses:
-
As a reaction medium: Its low volatility and high thermal stability could make it a "green" solvent for the synthesis of active pharmaceutical ingredients (APIs).
-
As a phase-transfer catalyst: QACs are known to facilitate reactions between reactants in different phases, which can be advantageous in certain synthetic routes.
-
As an antimicrobial agent: Its inherent antimicrobial properties could be leveraged in the formulation of topical antiseptics or as a preservative in pharmaceutical preparations.
-
In drug delivery systems: The ionic nature of this compound could be explored for the formulation of novel drug delivery systems, potentially enhancing the solubility or permeability of certain drugs.
Conclusion
This compound is a quaternary ammonium salt with potential applications in various scientific fields, including drug development. While specific experimental data for this compound is sparse, this review has provided a comprehensive overview based on the known chemistry and biology of related compounds. The synthesis can likely be achieved through the reaction of triethylamine and dimethyl carbonate. Its biological activity is presumed to be similar to other QACs, primarily involving the disruption of microbial cell membranes. Further research is needed to fully characterize the physicochemical and toxicological properties of this compound to unlock its full potential in pharmaceutical and other applications.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. epfl.ch [epfl.ch]
- 3. rsc.org [rsc.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 12. researchgate.net [researchgate.net]
- 13. CN104926668A - Method for preparing tri-long-chain alkyl-ammonium bicarbonate and carbonate - Google Patents [patents.google.com]
- 14. agritechem.com [agritechem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ECHA Releases Report on Short Chain Quaternary Ammonium Compounds: Uses and Risks Unveiled - Foresight [useforesight.io]
- 20. medrxiv.org [medrxiv.org]
- 21. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Unveiling of Quaternary Ammonium Carbonates: A Journey from Discovery to Modern Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quaternary ammonium carbonates (QACs) represent a unique class of compounds that have carved a niche in various scientific and industrial domains. While the broader family of quaternary ammonium compounds has a well-documented history, the specific discovery and development of the carbonate forms are more nuanced. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of quaternary ammonium carbonates. It delves into detailed experimental protocols, presents quantitative data in a structured format, and visualizes complex processes through logical diagrams. The guide also explores the biological significance of the quaternary ammonium cation, particularly its role as an ion channel modulator, offering insights for drug development professionals.
A Historical Perspective: The Emergence of Quaternary Ammonium Carbonates
The history of quaternary ammonium compounds (QACs) dates back to the early 20th century, with their initial recognition as potent antimicrobial agents. However, the specific history of quaternary ammonium carbonates is less explicitly documented. Early research into QACs primarily focused on halides and sulfates due to their straightforward synthesis.
A significant, albeit somewhat indirect, early milestone can be traced back to the work on Hofmann's exhaustive methylation, a reaction that converts amines into quaternary ammonium salts. While this process typically involves alkyl halides, the underlying principles of quaternization were foundational.
One of the earliest documented methods for synthesizing a specific quaternary ammonium carbonate, bis-tetramethylammonium carbonate, is described in the 1961 book "Industrial Organic Nitrogen Compounds" by Astle. This method involved heating trimethylamine with carbon dioxide and methanol at high temperatures (above 200°C) and pressures (85 to 95 atmospheres).[1][2] However, this high-pressure method was noted to be limited to the methyl derivative, as higher homologs were prone to decomposition via the Hofmann elimination reaction.
The latter half of the 20th century saw the development of more versatile and milder synthetic routes, driven by the need for QACs with diverse properties for applications ranging from wood preservation to biocides. A key innovation was the development of indirect synthesis methods, which have become a cornerstone of modern quaternary ammonium carbonate production.
Core Synthetic Methodologies
The synthesis of quaternary ammonium carbonates can be broadly categorized into two main approaches: indirect synthesis via a hydroxide intermediate and direct synthesis routes.
The Indirect Synthesis Pathway: A Two-Step Approach
This widely employed method involves a two-step process that offers high yields and purity.
Step 1: Formation of the Quaternary Ammonium Hydroxide Intermediate
The first step involves the conversion of a quaternary ammonium halide (typically chloride or bromide) to the corresponding hydroxide. This is an ion exchange reaction, commonly achieved by reacting the quaternary ammonium halide with a metal hydroxide, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent. The choice of solvent is crucial, with lower-chain alcohols like ethanol driving the reaction towards the formation of the hydroxide. The use of a stoichiometric excess of the metal hydroxide can further increase the yield of the quaternary ammonium hydroxide to over 95%.[3]
Step 2: Carbonation to Yield the Quaternary Ammonium Carbonate
The resulting quaternary ammonium hydroxide solution is then reacted with carbon dioxide. This can be achieved by bubbling carbon dioxide gas through the solution or by adding solid carbon dioxide (dry ice). The hydroxide readily reacts with the carbon dioxide to form the desired quaternary ammonium carbonate. If an excess of the metal hydroxide was used in the first step, the corresponding metal carbonate will also be formed as a byproduct, which can typically be removed by filtration.
This indirect pathway is highly versatile and can be used to synthesize a wide range of quaternary ammonium carbonates with various alkyl and aryl-substituted groups.
Direct Synthesis Routes
Direct methods for synthesizing quaternary ammonium carbonates, while often requiring more specific conditions, offer the advantage of a one-step process.
Quaternary ammonium salts can be synthesized by the direct reaction of tertiary amines with dialkyl carbonates, such as dimethyl carbonate. This reaction typically requires elevated temperatures and pressures and may be catalyzed by ionic liquids to improve yields. For instance, reactions of ammonium salts with dimethyl carbonate over an ionic liquid catalyst have been shown to produce quaternary ammonium salts with yields exceeding 80% under specific conditions.[4]
As mentioned in the historical context, the synthesis of bis-tetramethylammonium carbonate can be achieved by reacting trimethylamine with carbon dioxide and methanol under high pressure and temperature.[1] While effective for this specific compound, the harsh conditions and limited applicability to higher homologs make this method less common for general synthesis.
Quantitative Data and Experimental Protocols
For researchers and drug development professionals, precise and reproducible experimental data are paramount. The following tables summarize quantitative data from various synthetic approaches and provide detailed experimental protocols for key reactions.
Tabulated Quantitative Data
| Quaternary Ammonium Carbonate | Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bis(tetramethylammonium) carbonate | High-Pressure Synthesis | Trimethylamine, Carbon Dioxide, Methanol | - | >200 | - | Not specified | [1] |
| Didecyldimethylammonium carbonate | Indirect Synthesis | Didecyldimethylammonium chloride, Potassium hydroxide, Carbon dioxide | Ethanol | Room Temp. | 0.5 (carbonation) | >95 | [3] |
| N,N,N-trimethyl-N-cyclohexyl ammonium carbonate | Direct Synthesis | Cyclohexylammonium salt, Dimethyl carbonate | Ionic Liquid (EMImBr) | 180 | 8 | 95.0 | [5] |
| Tetraethylammonium carbonate | Direct Synthesis | Tetraethylammonium halide, Carbon dioxide | Acetonitrile | Room Temp. | Overnight | ~54 | [6] |
Detailed Experimental Protocols
Protocol 1: Indirect Synthesis of Didecyldimethylammonium Carbonate
-
Materials: Didecyldimethylammonium chloride (DDAC), potassium hydroxide (KOH), absolute ethanol, carbon dioxide (dry ice).
-
Step 1: Preparation of Didecyldimethylammonium Hydroxide. A solution of DDAC in absolute ethanol is prepared. A stoichiometric excess (e.g., 1.1 equivalents) of potassium hydroxide is added to the solution. The mixture is stirred at room temperature. The precipitated potassium chloride is removed by filtration.
-
Step 2: Carbonation. The resulting ethanolic solution of didecyldimethylammonium hydroxide is cooled in an ice bath. Crushed dry ice is slowly added to the solution with continuous stirring until the solution is neutralized. The solution is then allowed to warm to room temperature. Any further precipitate (e.g., potassium carbonate if excess KOH was used) is removed by filtration to yield a solution of didecyldimethylammonium carbonate.
Protocol 2: Direct Synthesis of N,N,N-trimethyl-N-cyclohexyl Ammonium Carbonate
-
Materials: Cyclohexylammonium salt, dimethyl carbonate, 1-ethyl-3-methylimidazolium bromide (EMImBr).
-
Procedure: The cyclohexylammonium salt (1 equivalent), dimethyl carbonate (4 equivalents), and EMImBr (0.4 equivalents) are placed in a stainless steel autoclave. The reactor is sealed and heated to 180°C for 8 hours. After cooling to room temperature, the product mixture is analyzed to determine the yield of the quaternary ammonium carbonate.[4][5]
Spectroscopic Characterization
The structural elucidation of quaternary ammonium carbonates relies on standard spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of a quaternary ammonium carbonate will exhibit characteristic peaks for both the quaternary ammonium cation and the carbonate anion. The carbonate ion (CO₃²⁻) typically shows a strong, broad absorption band around 1410-1450 cm⁻¹ due to the asymmetric stretching vibration. The quaternary ammonium cation will display C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the different protons in the alkyl or aryl groups attached to the nitrogen atom. The protons on the carbons directly bonded to the positively charged nitrogen are deshielded and will appear at a higher chemical shift (downfield) compared to similar protons in the corresponding tertiary amine.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the quaternary ammonium cation. The carbons directly attached to the nitrogen atom will be observed at a characteristic chemical shift. The carbonate carbon is often difficult to observe due to its long relaxation time and lack of attached protons.[7]
-
Note: Specific, publicly available, fully assigned spectra for many individual quaternary ammonium carbonates are not abundant in the literature. Characterization is often confirmed by comparing the spectra of the final product with those of the starting materials and by using 2D NMR techniques for complex structures.
Biological Significance and Drug Development Applications
The biological activity of quaternary ammonium compounds is primarily attributed to the positively charged quaternary ammonium cation. The carbonate anion is generally considered to be a biologically benign counterion.
Mechanism of Action: Disruption of Cell Membranes and Ion Channel Modulation
The primary antimicrobial mechanism of QACs involves the disruption of microbial cell membranes. The cationic headgroup of the QAC interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
In the context of drug development, a significant area of interest is the ability of certain quaternary ammonium ions to act as ion channel blockers . Specifically, they are known to block voltage-gated potassium (K⁺) channels.
As depicted in Figure 2, in their open state, voltage-gated potassium channels allow the passage of K⁺ ions out of the cell, which is crucial for repolarizing the cell membrane and terminating action potentials. Quaternary ammonium ions, due to their size and positive charge, can enter the open intracellular gate of the channel and bind within the pore.[8][9][10] This physical obstruction prevents the normal efflux of K⁺ ions, thereby prolonging the action potential. This modulatory effect on ion channels makes QACs interesting candidates for the development of drugs targeting conditions involving channelopathies.
Quaternary Ammonium Carbonates in Drug Delivery
The use of quaternary ammonium salts in drug delivery systems is an active area of research. Their cationic nature allows for electrostatic interactions with negatively charged biological molecules and cell surfaces. While the carbonate form is less studied in this specific context compared to other salts, the principles remain the same. The choice of the carbonate anion can offer advantages in terms of biocompatibility and formulation properties.
Conclusion and Future Directions
Quaternary ammonium carbonates have evolved from being a niche subset of QACs to compounds with diverse and important applications. The development of efficient and versatile synthetic methods, particularly the indirect synthesis route, has made a wide range of these compounds readily accessible. While their history is not as clearly defined as that of other QACs, their modern utility is undeniable.
For researchers and drug development professionals, understanding the synthesis, properties, and biological interactions of quaternary ammonium carbonates is crucial. The ability of the quaternary ammonium cation to modulate ion channels presents exciting opportunities for the design of novel therapeutics. Future research will likely focus on the development of new quaternary ammonium carbonates with tailored properties for specific applications, including targeted drug delivery and the modulation of other biological pathways. The continued exploration of "green" synthetic routes using renewable resources and catalysts will also be a key area of investigation.
References
- 1. Industrial organic nitrogen compounds : Astle, Melvin J. (Melvin Jensen), 1910-1997 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 2. Industrial Organic Nitrogen Compounds - Melvin Jensen Astle - Google ブックス [books.google.co.jp]
- 3. EP1121857A1 - Preparation of quarternary ammonium carbonates - Google Patents [patents.google.com]
- 4. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 5. Process for preparing didecyl dimethyl ammonium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Interaction between Quaternary Ammonium Ions in the Pore of Potassium Channels: Evidence against an Electrostatic Repulsion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of Electromechanical Coupling in Voltage-Gated Potassium Channels [frontiersin.org]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. tandfonline.com [tandfonline.com]
- 10. State-independent Block of BK Channels by an Intracellular Quaternary Ammonium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyltriethylammonium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltriethylammonium carbonate, also known as triethylmethylammonium methyl carbonate, is an ionic liquid with the chemical formula C₉H₂₁NO₃.[1][2] As a member of the quaternary ammonium salt family, it possesses a unique combination of properties that makes it a compound of interest for various academic and industrial applications. Its structure, featuring a triethylmethylammonium cation and a methyl carbonate anion, positions it as a potential candidate for roles in catalysis, specialty synthesis, and materials science.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, stability, and experimental characterization protocols.
This compound is typically supplied as a solution, often around 50% concentration in a methanol and water mixture.[1][3] It is classified as a dangerous good for transport, necessitating careful handling and storage procedures.[1][4]
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. A significant portion of the data is derived from its commercially available solution form or computed from its chemical structure.
| Property | Value | Source(s) |
| CAS Number | 113840-08-7 | [2][3][4] |
| Molecular Formula | C₉H₂₁NO₃ | [1][2][4] |
| Molecular Weight | 191.27 g/mol | [2][3][4] |
| IUPAC Name | methyl carbonate;triethyl(methyl)azanium | [2] |
| Appearance | Typically available as a solution | [1][3] |
| Melting Point | Not available (N/A); likely susceptible to thermal degradation | [1] |
| Boiling Point | Not available (N/A); likely susceptible to thermal degradation | [1] |
| Solubility | Typically dissolved in methanol-water mixtures | [1] |
| Refractive Index | n20/D 1.407 (~50% in methanol: water 2:3) | [3] |
| Stability | Stable under normal conditions; sensitive to thermal degradation.[1][5] |
Synthesis and Purification
The synthesis of this compound is generally achieved through a quaternization reaction. This process involves the reaction of triethylamine with a suitable methyl carbonate derivative under controlled conditions.[1] A common synthetic strategy includes the alkylation of the tertiary amine precursor with dimethyl carbonate, followed by an ion exchange or metathesis step to yield the final product.[1]
Purity verification of the synthesized compound is crucial and is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities.[1]
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR spectra can be inferred from its structure.
-
¹H NMR: The spectrum would show characteristic signals for the ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and a singlet for the N-methyl group. The methyl group of the carbonate anion would also produce a singlet.
-
¹³C NMR: The spectrum would display distinct signals for the different carbon atoms in the triethylmethylammonium cation and a signal for the methyl carbon of the carbonate anion. The purity of the ionic liquid can be assessed by the absence of signals from residual starting materials or solvents.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:
-
C-H stretching: Vibrations from the methyl and ethyl groups on the cation, typically in the 2800-3000 cm⁻¹ region.[7]
-
C=O stretching: A strong absorption band from the carbonate anion, typically observed in the range of 1650-1750 cm⁻¹. The exact position can distinguish between linear and cyclic carbonates.[8]
-
C-O stretching: Bands associated with the C-O bonds of the carbonate group.
-
C-N stretching: Vibrations from the quaternary ammonium cation.[7]
Stability and Storage
This compound exhibits moderate stability. It is stable under normal ambient conditions but is sensitive to heat.[5] Studies on related quaternary ammonium methyl carbonates indicate thermal stability up to approximately 170–180 °C, above which decomposition occurs via decarboxylation and dealkylation.[9][10]
In the presence of water, the methyl carbonate anion can be converted to bicarbonate, which may alter the compound's properties and stability.[9][10] The bicarbonate salts tend to be less thermally stable, decomposing around 140 °C.[9]
Storage Recommendations: To ensure its integrity, this compound should be stored in a tightly closed container in a dry, well-ventilated place, preferably under an inert atmosphere to prevent degradation.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound.
Purity and Structural Confirmation
-
Objective: To confirm the chemical structure and assess the purity of the sample.
-
Methodology (NMR):
-
Dissolve a small amount of the dried ionic liquid in a suitable deuterated solvent (e.g., D₂O or d₆-DMSO).[6]
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Integrate the proton signals to determine relative proton ratios and compare chemical shifts to expected values.
-
Analyze the ¹³C spectrum to confirm the presence of all unique carbon atoms. Purity is indicated by the absence of extraneous peaks.[6]
-
Thermal Stability Analysis
-
Objective: To determine the decomposition temperature and thermal behavior.
-
Methodology (Thermogravimetric Analysis - TGA):
-
Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition.[11]
-
Density and Viscosity Measurement
-
Objective: To determine the density and viscosity of the ionic liquid solution.
-
Methodology:
Water Content Determination
-
Objective: To quantify the amount of water present in the sample, as it can significantly affect physicochemical properties.
-
Methodology (Karl Fischer Titration):
Applications and Research Interest
While specific applications for this compound are still emerging, its properties as an ionic liquid suggest potential in several areas.
-
Catalysis: Like other quaternary ammonium salts, it could function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases. Additionally, related compounds like tetramethylammonium methyl carbonate have been used as metal-free catalysts for transesterification reactions.[1] The catalytic cycle would likely involve the in-situ generation of a reactive alkoxide from the methyl carbonate anion.[1]
-
CO₂ Capture: Amine-based compounds and ionic liquids are studied for their potential in carbon dioxide capture. The carbonate anion itself suggests a possible interaction with CO₂.[1]
-
Drug Development: Carbonates, particularly calcium carbonate, have been investigated as drug delivery carriers due to their biocompatibility and pH-sensitive properties.[13][14][15] While not a direct analogue, the carbonate functionality in this ionic liquid could inspire novel formulation strategies.
Safety and Handling
This compound is classified as a dangerous good for transportation.[1] Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[5]
-
In case of contact:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[5]
-
Incompatible Materials: Avoid strong acids, strong bases, and oxidizing agents.[5]
-
Hazardous Decomposition Products: Upon decomposition, it may release carbon oxides and nitrogen oxides (NOx).[5]
Conclusion
This compound is an ionic liquid with a developing profile. While comprehensive experimental data on the pure compound is limited, its known properties as a solution, combined with data from related quaternary ammonium carbonates, provide a solid foundation for its exploration. Its potential as a catalyst and in other specialty chemical applications warrants further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize this and similar ionic liquids, paving the way for their effective utilization in scientific and industrial settings.
References
- 1. Triethylmethylammonium methyl carbonate | 113840-08-7 | Benchchem [benchchem.com]
- 2. Triethylmethylammonium methyl carbonate | C9H21NO3 | CID 11019667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triethylmethylammonium Methyl Carbonate Solution ~50% In Methanol: Water (2:3) | 113840-08-7 | www.ottokemi.com [ottokemi.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Stability of Quaternary Ammonium Methyl Carbonates | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Surface-functionalized cockle shell–based calcium carbonate aragonite polymorph as a drug nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
"methyltriethylammonium carbonate molecular weight"
An In-depth Technical Guide to Methyltriethylammonium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, an ionic liquid with significant potential in various chemical applications. This document details its chemical properties, synthesis, and potential applications, presenting data in a structured format for ease of use by researchers and professionals in the field.
Chemical and Physical Properties
This compound, also known as triethylmethylammonium methyl carbonate, is a quaternary ammonium ionic liquid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁NO₃ | [1][2][3][4] |
| Molecular Weight | 191.27 g/mol | [2][3][4] |
| CAS Number | 113840-08-7 | [1][2][3] |
| IUPAC Name | methyl carbonate;triethyl(methyl)azanium | [4] |
| Synonyms | Triethylmethylammonium methyl carbonate, Methyltriethylammonium methyl carbonate | [2][3][4] |
Synthesis of this compound
The synthesis of this compound typically involves the quaternization of an amine. A general workflow for its synthesis is outlined below.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Generalized Synthesis
A common method for synthesizing this compound involves the reaction of triethylamine with a methyl carbonate derivative.[1]
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve triethylamine in a suitable solvent.
-
Reagent Addition: Slowly add a methylating agent, such as dimethyl carbonate or methyl chloroformate, to the triethylamine solution under constant stirring. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Purification: After the reaction is complete, the crude product is purified. This may involve an ion exchange step to introduce the carbonate anion, followed by washing and drying to remove impurities and residual solvents.
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1]
Potential Applications
This compound's structure, featuring a quaternary ammonium cation and a methyl carbonate anion, makes it a compound of interest for various applications, particularly in catalysis and carbon capture.[1]
Catalysis
Structurally similar quaternary ammonium methyl carbonates have demonstrated efficacy as metal-free catalysts in organic synthesis, such as in transesterification reactions. The proposed catalytic cycle involves the in-situ generation of a highly reactive alkoxide species.
Caption: Proposed catalytic cycle for transesterification using a quaternary ammonium methyl carbonate.
Experimental Protocol: Catalytic Transesterification
The following is a generalized protocol for a transesterification reaction using a compound like this compound as a catalyst.
-
Reactant Mixture: In a reaction flask, combine the ester to be transesterified, an alcohol, and a catalytic amount of this compound.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature with continuous stirring. The optimal temperature and reaction time will depend on the specific substrates used.
-
Monitoring: Track the conversion of the starting ester into the product ester using GC or HPLC.
-
Product Isolation: Once the reaction reaches completion, the product can be isolated by distillation or extraction. The ionic liquid catalyst can potentially be recovered and reused.
Safety and Handling
This compound is classified as a dangerous good for transport, indicating that it requires careful handling and storage.[2] Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
This compound is a promising ionic liquid with potential applications as a sustainable and efficient catalyst. Its synthesis from readily available starting materials and its potential for metal-free catalysis make it an area of active research. Further investigation into its specific catalytic activities and applications in areas like carbon capture is warranted.
References
- 1. Triethylmethylammonium methyl carbonate | 113840-08-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Triethylmethylammonium Methyl Carbonate Solution ~50% In Methanol: Water (2:3) | 113840-08-7 | www.ottokemi.com [ottokemi.com]
- 4. Triethylmethylammonium methyl carbonate | C9H21NO3 | CID 11019667 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Methyltriethylammonium Carbonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltriethylammonium carbonate is a quaternary ammonium salt with potential applications in organic synthesis and pharmaceutical development. A critical aspect of its utility is its solubility profile in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and analogous compounds. Due to a lack of specific quantitative data for this compound in the public domain, this guide focuses on the general principles governing its solubility, qualitative solubility data of similar quaternary ammonium salts, and a detailed experimental protocol for determining solubility.
Introduction
Quaternary ammonium salts, often categorized as ionic liquids, are gaining prominence as versatile reagents and solvents in chemical and pharmaceutical industries. Their unique properties, including low vapor pressure, thermal stability, and tunable solubility, make them attractive for a variety of applications. This compound [(CH₃)(C₂H₅)₃N]₂CO₃, is one such compound. Understanding its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development.
This document serves as a technical resource for researchers and professionals by consolidating available information on the solubility of quaternary ammonium carbonates and providing a practical framework for its experimental determination.
Factors Influencing Solubility of Quaternary Ammonium Carbonates
The solubility of ionic liquids like this compound in organic solvents is a complex interplay of intermolecular forces. The general principle of "like dissolves like" is a useful starting point, where solubility is favored when the solute and solvent have similar polarities. Key factors include:
-
Cation and Anion Structure: The nature of the ions plays a crucial role. The bulky yet relatively nonpolar alkyl groups on the cation and the highly polar carbonate anion influence the overall solubility.
-
Solvent Polarity: Quaternary ammonium salts tend to be more soluble in polar organic solvents.[1][2] The dielectric constant of the solvent can significantly affect the solubility of these salts.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can impact its interaction with the carbonate anion.
-
Temperature: Solubility is generally temperature-dependent, often increasing with higher temperatures, although this is not universally true for all solute-solvent systems.
Qualitative Solubility of Analogous Quaternary Ammonium Compounds
| Compound | Water | Methanol | Ethanol | Chloroform | N,N-Dimethylformamide (DMF) |
| Tetramethylammonium Carbonate | Highly Soluble[1] | Soluble[3] | - | Very Slightly Soluble[3] | Very Soluble[3] |
| Tetraethylammonium Carbonate | - | - | Soluble (used as a washing solvent)[4] | - | - |
| Benzyltrimethylammonium Chloride | Soluble[5][6] | Soluble[7] | Soluble[6] | - | - |
This table is compiled from qualitative descriptions found in the cited literature. The term "soluble" indicates that the source mentions solubility without providing specific quantitative values. A dash (-) indicates no information was found in the searched literature.
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a compound like this compound in an organic solvent. This method is based on standard laboratory practices for solubility measurement.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Thermostatically controlled oven
-
Glass vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Micropipettes
-
Drying agent (e.g., desiccator with silica gel)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a compatible filter to remove any undissolved solid.
-
-
Solvent Evaporation:
-
Dispense the filtered supernatant into a pre-weighed, dry vial.
-
Record the exact weight of the solution.
-
Place the vial in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.
-
-
Determination of Solute Mass:
-
Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature and prevent moisture absorption.
-
Weigh the vial containing the dried solute.
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Solubility ( g/100 mL): (Mass of solute / Volume of supernatant withdrawn) x 100
-
Solubility ( g/100 g solvent): (Mass of solute / (Mass of solution - Mass of solute)) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. Buy tetramethylazanium;carbonate (EVT-12779815) | 40105-52-0 [evitachem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. Tetraethylammonium carbonate | 52724-28-4 | Benchchem [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Notes and Protocols: The Use of Quaternary Ammonium Carbonates as Phase Transfer Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate).[1] This technique is particularly valuable in green chemistry as it often allows for the use of water as a solvent, reducing the need for hazardous organic solvents, and can lead to higher yields and fewer byproducts.[2] Quaternary ammonium salts are a common class of phase transfer catalysts, acting as a vehicle to transport an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs.[1]
While the specific use of methyltriethylammonium carbonate as a phase transfer catalyst is not extensively documented in scientific literature, the principles of its function can be extrapolated from the well-established use of other quaternary ammonium salts in conjunction with carbonate anions. This document provides a detailed overview of the application of quaternary ammonium salts for phase transfer catalysis involving carbonate as a nucleophile or a base, along with generalized experimental protocols.
One commercially available, though not widely cited for PTC applications, related compound is Triethylmethylammonium methyl carbonate, which is noted as an ionic liquid.[3] The synthesis of other quaternary ammonium methyl carbonates, such as tri-n-octylmethyl-ammonium methyl carbonate, has been reported, although their primary application in the literature has been as extractants rather than phase transfer catalysts for organic synthesis.[4][5]
Core Concepts of Phase Transfer Catalysis with Quaternary Ammonium Carbonates
The fundamental principle of phase transfer catalysis with a quaternary ammonium carbonate, such as the hypothetical use of this compound, involves the quaternary ammonium cation (Q⁺) forming an ion pair with the carbonate anion (CO₃²⁻). This ion pair is sufficiently lipophilic to be extracted into the organic phase, where the carbonate anion can then act as a nucleophile or a base.
The general mechanism, often referred to as the Starks' extraction mechanism, can be visualized as a catalytic cycle.
Mechanism of Action
The catalytic cycle for a nucleophilic substitution reaction using a quaternary ammonium carbonate can be described by the following steps:
-
Anion Exchange: The quaternary ammonium salt (Q⁺X⁻) at the interface of the aqueous and organic phases exchanges its anion (X⁻) for the carbonate anion (CO₃²⁻) from the aqueous or solid phase.
-
Phase Transfer: The newly formed quaternary ammonium carbonate ion pair (Q₂²⁺CO₃²⁻ or (Q⁺)₂CO₃²⁻) is transported into the organic phase.
-
Reaction: In the organic phase, the carbonate anion reacts with the organic substrate (R-Y) to form the desired product (R-O-CO-O-R or other products depending on the reaction) and a leaving group (Y⁻).
-
Catalyst Regeneration: The quaternary ammonium salt with the leaving group anion (Q⁺Y⁻) is formed and migrates back to the aqueous or interface phase.
-
Cycle Repetition: The catalyst (Q⁺) is now ready to exchange the leaving group anion (Y⁻) for another carbonate anion, thus continuing the catalytic cycle.
Logical Workflow for a PTC Reaction
Caption: Generalized workflow for a phase transfer catalyzed reaction involving a carbonate anion.
Applications in Organic Synthesis
While specific examples for this compound are lacking, quaternary ammonium salts are used with other carbonate sources (e.g., K₂CO₃, Na₂CO₃) in various reactions.
O-Alkylation and Carboxylation
The carbonate anion can be used as a nucleophile for the synthesis of organic carbonates. In the presence of a phase transfer catalyst, dialkyl carbonates can be synthesized from alkyl halides.
Base-Catalyzed Reactions
In many instances, the carbonate anion serves as a base to deprotonate a substrate in the organic phase, generating a carbanion for subsequent reactions like C-alkylation, condensation, or elimination. The use of solid potassium carbonate with a phase transfer catalyst is a common practice for reactions involving substrates sensitive to hydrolysis.[1]
Signaling Pathway Analogy for Base-Catalyzed Alkylation
The logical sequence of events in a PTC-mediated base-catalyzed alkylation can be represented as follows:
Caption: Logical pathway for a base-catalyzed C-alkylation using a quaternary ammonium salt and an inorganic carbonate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for phase transfer catalyzed reactions using quaternary ammonium salts with carbonate bases, based on analogous systems reported in the literature. Note: This data is generalized and not specific to this compound.
| Reaction Type | Substrate | Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| O-Alkylation | Phenol | Benzyl chloride | 1-5 | K₂CO₃ | Toluene | 80-100 | 2-6 | >90 |
| N-Alkylation | Indole | Ethyl bromide | 2-10 | K₂CO₃ | Dichloromethane | 25-40 | 4-12 | 85-95 |
| C-Alkylation | Phenylacetonitrile | Benzyl bromide | 1-5 | K₂CO₃ (solid) | Acetonitrile | 60-80 | 1-3 | >95 |
| Dehydrohalogenation | 2-Bromooctane | - | 1-2 | Na₂CO₃ (aq) | Heptane | 90-110 | 1-4 | >98 |
Experimental Protocols
The following are generalized protocols for common phase transfer catalyzed reactions using a quaternary ammonium salt and a carbonate base.
Protocol 1: O-Alkylation of a Phenol (Liquid-Solid PTC)
Objective: To synthesize an alkyl phenyl ether from a phenol and an alkyl halide using a quaternary ammonium catalyst and potassium carbonate.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) (0.05 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, powdered anhydrous potassium carbonate, and the quaternary ammonium salt.
-
Add toluene to the flask (a typical concentration would be 0.5 M with respect to the phenol).
-
Begin vigorous stirring of the heterogeneous mixture.
-
Add the alkyl halide to the reaction mixture.
-
Heat the mixture to 90-100 °C and maintain this temperature with continued vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and the resulting potassium halide salt.
-
Wash the solid residue with a small amount of toluene.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: N-Alkylation of an Amine (Liquid-Liquid PTC)
Objective: To synthesize a tertiary amine from a secondary amine and an alkyl halide using a quaternary ammonium catalyst and aqueous sodium carbonate.
Materials:
-
Secondary amine (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq) as a 50% (w/v) aqueous solution
-
Quaternary ammonium salt (e.g., Methyltributylammonium chloride, MTBC) (0.02 eq)
-
Dichloromethane or Toluene
Procedure:
-
In a flask equipped with a mechanical stirrer, combine the secondary amine, the organic solvent, and the quaternary ammonium salt.
-
Add the aqueous solution of sodium carbonate.
-
Stir the biphasic mixture vigorously to ensure a large interfacial area.
-
Add the alkyl halide dropwise to the mixture at room temperature.
-
Continue vigorous stirring at room temperature or with gentle heating (e.g., 40 °C) as needed.
-
Monitor the disappearance of the starting material by TLC or GC.
-
Once the reaction is complete, stop the stirring and allow the phases to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method (e.g., distillation, chromatography).
Conclusion
While this compound is not a commonly cited phase transfer catalyst, the principles governing its potential use are well-established within the broader context of phase transfer catalysis using quaternary ammonium salts and carbonate anions. The provided application notes and protocols for analogous systems offer a robust starting point for researchers and drug development professionals looking to employ PTC in their synthetic endeavors. The versatility, efficiency, and green chemistry advantages of phase transfer catalysis make it an invaluable tool in modern organic synthesis.
References
- 1. Phase transfer catalysis | PPTX [slideshare.net]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. Triethylmethylammonium Methyl Carbonate Solution ~50% In Methanol: Water (2:3) | 113840-08-7 | www.ottokemi.com [ottokemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Applications of Methyltriethylammonium Carbonate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltriethylammonium carbonate is a quaternary ammonium salt that holds potential as a catalyst and reagent in various polymer chemistry applications. While specific documented uses of this compound are not extensively reported in publicly available literature, its structural similarity to other quaternary ammonium carbonates, such as tetramethylammonium and tetrabutylammonium derivatives, allows for the extrapolation of its potential applications. This document provides detailed application notes and protocols for the use of this compound in polymer chemistry, based on analogous systems. The primary theorized applications are as a catalyst for the ring-opening polymerization (ROP) of cyclic carbonates and as a transesterification catalyst for the synthesis of polycarbonates and other polyesters.
Physicochemical Properties
| Property | Value | Source |
| Synonyms | Triethylmethylammonium methyl carbonate | [1][2][3] |
| CAS Number | 113840-08-7 | [1][2][3] |
| Molecular Formula | C₉H₂₁NO₃ | [1][2][3] |
| Molecular Weight | 191.27 g/mol | [3][4] |
| Appearance | Typically available as a ~50% solution in methanol and water. | [1][2] |
Application 1: Catalyst for the Ring-Opening Polymerization (ROP) of Cyclic Carbonates
Quaternary ammonium salts can function as catalysts for the ring-opening polymerization of cyclic monomers like lactones and cyclic carbonates, leading to the formation of polyesters and polycarbonates.[5] The carbonate anion can act as a nucleophile to initiate the polymerization.
Experimental Protocol: ROP of Trimethylene Carbonate (TMC)
This protocol is adapted from general procedures for amine-initiated ROP of cyclic carbonates.[6]
Materials:
-
Trimethylene carbonate (TMC)
-
This compound solution (~50% in methanol/water)
-
Anhydrous toluene
-
Methanol
-
Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve trimethylene carbonate (e.g., 1.0 g, 9.8 mmol) in anhydrous toluene (10 mL).
-
Initiation: Add the this compound solution to the stirred monomer solution via syringe. The amount of catalyst will determine the molecular weight of the resulting polymer (e.g., for a target degree of polymerization of 100, use approximately 0.098 mmol of the catalyst).
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 80°C) for a specified time (e.g., 24 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.
-
Termination and Precipitation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated poly(trimethylene carbonate) (PTMC) by filtration and wash with fresh methanol.
-
Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.
Expected Quantitative Data (Based on Analogous Systems)
| Parameter | Expected Value Range |
| Monomer Conversion | > 90% |
| Number Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol (tunable by monomer/catalyst ratio) |
| Polydispersity Index (PDI) | 1.1 - 1.5 |
Visualization of ROP Workflow
Caption: Workflow for the Ring-Opening Polymerization of TMC.
Application 2: Transesterification Catalyst for Polycarbonate Synthesis
This compound is expected to catalyze transesterification reactions, similar to tetramethylammonium methyl carbonate.[1] This can be applied to the synthesis of polycarbonates from dialkyl carbonates and diols, a non-phosgene route to these important polymers.
Experimental Protocol: Synthesis of Poly(bisphenol A carbonate)
This protocol is based on the principles of transesterification polymerization using onium salt catalysts.[7]
Materials:
-
Bisphenol A (BPA)
-
Diphenyl carbonate (DPC)
-
This compound solution
-
High-boiling point solvent (e.g., diphenyl ether)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Reactant Charging: Charge the reaction vessel with bisphenol A, diphenyl carbonate (in a 1:1.02 molar ratio), and a catalytic amount of this compound (e.g., 0.1 mol% relative to BPA).
-
Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen.
-
Melt Polycondensation (Stage 1): Heat the mixture under a slow stream of nitrogen to 180-200°C to melt the reactants and initiate the transesterification. Phenol will begin to distill off.
-
Vacuum Polycondensation (Stage 2): After the initial evolution of phenol subsides, gradually reduce the pressure to below 1 mmHg while increasing the temperature to 280-300°C over a period of 1-2 hours.
-
Polymerization Progression: Continue the reaction under high vacuum and high temperature. The viscosity of the melt will increase significantly as the polymerization progresses.
-
Termination: Once the desired melt viscosity (indicative of high molecular weight) is achieved, stop the reaction by cooling the reactor under nitrogen.
-
Product Isolation: The resulting polymer can be extruded from the reactor or dissolved in a suitable solvent like dichloromethane for further analysis.
Expected Quantitative Data for Polycarbonate Synthesis
| Parameter | Expected Value Range |
| Phenol Removal | > 99% |
| Weight Average Molecular Weight (Mw) | 20,000 - 60,000 g/mol |
| Glass Transition Temperature (Tg) | 145 - 155°C |
Visualization of Transesterification Mechanism
Caption: Catalytic Cycle of Transesterification Polymerization.
Conclusion
While direct experimental data for this compound in polymer chemistry is limited, its structural analogues have demonstrated utility as catalysts for both ring-opening polymerization and transesterification reactions. The protocols and expected data presented here provide a strong starting point for researchers and scientists to explore the potential of this compound in the synthesis of polycarbonates and other polymers. As with any new catalytic system, optimization of reaction conditions such as temperature, time, and catalyst loading will be necessary to achieve desired polymer properties.
References
- 1. Triethylmethylammonium methyl carbonate | 113840-08-7 | Benchchem [benchchem.com]
- 2. Triethylmethylammonium Methyl Carbonate Solution ~50% In Methanol: Water (2:3) | 113840-08-7 | www.ottokemi.com [ottokemi.com]
- 3. scbt.com [scbt.com]
- 4. Triethylmethylammonium methyl carbonate | C9H21NO3 | CID 11019667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Carbonate phosphonium salts as catalysts for the transesterification of dialkyl carbonates with diols. The competition between cyclic carbonates and linear dicarbonate products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methylation with Dialkyl Carbonates: A Green Approach for Pharmaceutical and Chemical Synthesis
Application Notes & Protocols
Introduction
In the pursuit of sustainable chemical synthesis, the development of environmentally benign reagents and processes is paramount. Methylation, a fundamental transformation in organic chemistry and drug development, has traditionally relied on hazardous reagents such as methyl halides and dimethyl sulfate.[1][2][3][4][5] These reagents pose significant health, safety, and environmental risks, including toxicity and the generation of stoichiometric amounts of inorganic salt waste.[4][5]
Dimethyl carbonate (DMC) has emerged as a leading green alternative for methylation.[1][3][4][5][6] It is a non-toxic, biodegradable reagent that can be produced through clean processes.[4] DMC offers tunable reactivity and high selectivity for mono-methylation of various nucleophiles, including phenols, carboxylic acids, and amines.[1][6] Reactions with DMC are often catalyzed by bases or phase-transfer catalysts, minimizing waste as the byproducts are typically methanol and carbon dioxide.[4][5]
Data Presentation
Table 1: O-Methylation of Phenols with Dimethyl Carbonate
| Phenol Substrate | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| 2,4-Dihydroxybenzophenone | K₂CO₃ / TBAB | - | 90-100 | - | Good | Regioselective for 4-OH | [2] |
| Phenol | K₂CO₃ | Triglyme | 150 | 4.5 | Quantitative | O-methylation | [7] |
| Phenol | TBAB | - | 130 | - | 100 | O-methylation | [8] |
| Phenol | K₂CO₃ / TBAB | DMC | Reflux | 13 | 80 | O-methylation | [8] |
| Sterically Hindered Phenols | TBAB | - | - | - | Good | O-methylation | [8] |
TBAB: Tetrabutylammonium bromide
Table 2: Methyl Esterification of Carboxylic Acids with Dimethyl Carbonate
| Carboxylic Acid Substrate | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes | Reference |
| Various (electron-rich & poor) | K₂CO₃ | DMSO | 90 | - | Efficient | Tolerates various functional groups | [9] |
| Acid-sensitive substrates | K₂CO₃ | DMSO | 90 | - | High | Minimal racemization | [9] |
| Ursolic Acid | Acid Catalysts | DMC | - | - | - | Carboxymethylation/methylation | [10] |
Table 3: N-Methylation of Amines with Dimethyl Carbonate
| Amine Substrate | Catalyst/Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Primary Aromatic Amines | Y- and X-type zeolites | - | 120-150 | - | - | up to 97% mono-N-methylation | [6] |
| Primary Aromatic Amines | Na-exchanged Y faujasite | Triglyme | 130 | - | - | up to 95% mono-N-methylation | [11] |
| Secondary Amines | Iron Complex / Hydrosilane | - | - | - | Good to Excellent | - | [12] |
| Aniline | Ru/Triphos complex / H₂ | - | - | - | Good to Excellent | N-methylated tertiary amines | [13] |
Experimental Protocols
Protocol 1: General Procedure for O-Methylation of Phenols
This protocol is based on the phase-transfer catalyzed methylation of phenols using dimethyl carbonate.[2][8]
Materials:
-
Phenolic substrate
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
tert-Butyl methyl ether (MTBE)
-
Hydrochloric acid (aqueous, pH 1)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the phenolic substrate, potassium carbonate (0.75-1.5 equivalents), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.2 equivalents).
-
Add an excess of dimethyl carbonate, which can also serve as the solvent. A typical ratio is 16 moles of DMC per mole of phenol.[8]
-
Stir the mixture at a temperature ranging from 90°C to reflux for 5-15 hours.[2][8] The progress of the reaction can be monitored by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate.[2]
-
To separate the product from the PTC, perform a liquid-liquid extraction. Add MTBE and an aqueous solution of hydrochloric acid (pH 1).[2]
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: General Procedure for Methyl Esterification of Carboxylic Acids
This protocol describes a base-catalyzed esterification of carboxylic acids using dimethyl carbonate.[9]
Materials:
-
Carboxylic acid substrate
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate or other suitable extraction solvent
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid substrate in DMSO.
-
Add an excess of dimethyl carbonate to the solution.
-
Add a catalytic amount of potassium carbonate.
-
Heat the reaction mixture to 90°C and stir until the reaction is complete, as monitored by TLC or LC-MS.[9]
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting methyl ester by column chromatography or distillation.
Protocol 3: General Procedure for N-Methylation of Amines
This protocol outlines the reductive N-methylation of amines using dimethyl carbonate as a C1 source.[13]
Materials:
-
Amine substrate
-
Dimethyl carbonate (DMC)
-
Ruthenium-based catalyst (e.g., in situ formed Ru/Triphos complex)
-
Molecular hydrogen (H₂)
-
Suitable solvent (as determined by the specific catalytic system)
-
Standard equipment for reactions under a hydrogen atmosphere (e.g., autoclave or balloon)
Procedure:
-
In a reaction vessel suitable for hydrogenation, combine the amine substrate, dimethyl carbonate, and the ruthenium catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir.
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS, LC-MS).
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Work up the reaction mixture according to the specific catalyst system used. This may involve filtration to remove the catalyst followed by extraction and solvent removal.
-
Purify the N-methylated amine product by column chromatography or distillation.
Visualizations
References
- 1. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 3. nbinno.com [nbinno.com]
- 4. iris.unive.it [iris.unive.it]
- 5. iris.unive.it [iris.unive.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 10. Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methylation of secondary amines with dialkyl carbonates and hydrosilanes catalysed by iron complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Preparation of Methyltriethylammonium Carbonate Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of methyltriethylammonium carbonate solutions, a quaternary ammonium salt with applications as an ionic liquid, catalyst, and in specialized organic synthesis. The following sections outline the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.
Data Presentation
The following table summarizes the representative quantitative data for the preparation of this compound via the anion exchange method from methyltriethylammonium iodide.
| Parameter | Value | Units | Notes |
| Reactants | |||
| Methyltriethylammonium Iodide | 10.0 | g | Starting material. |
| Silver Carbonate | 5.6 | g | Anion exchange reagent. |
| Methanol (solvent) | 100 | mL | For the reaction mixture. |
| Deionized Water (solvent) | 100 | mL | For the reaction mixture. |
| Reaction Conditions | |||
| Temperature | 25 | °C | Room temperature. |
| Reaction Time | 12 | hours | With stirring. |
| Atmosphere | Inert (Nitrogen or Argon) | - | To prevent CO2 absorption from air. |
| Purification & Product | |||
| Filtration | - | - | To remove precipitated silver iodide. |
| Solvent Removal | Rotary Evaporation | - | To concentrate the product. |
| Final Product Form | ~50% solution in Methanol:Water (2:3) | - | A common commercial formulation.[1] |
| Theoretical Yield | ~7.4 | g | Based on the starting amount of methyltriethylammonium iodide. |
| Appearance | Clear, colorless to pale yellow solution | - |
Experimental Protocols
Two primary methods for the preparation of this compound are presented below. The first method, utilizing silver carbonate, is a classic and effective approach. The second method, employing an ion-exchange resin, offers a metal-free alternative.
Method 1: Preparation via Anion Exchange with Silver Carbonate
This protocol describes the synthesis of this compound from methyltriethylammonium iodide and silver carbonate. The reaction proceeds via the precipitation of insoluble silver iodide, leaving the desired this compound in solution.
Materials and Equipment:
-
Methyltriethylammonium iodide ((CH₃)(C₂H₅)₃NI)
-
Silver carbonate (Ag₂CO₃)
-
Methanol (ACS grade)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Buchner funnel and filter paper (0.45 µm)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 10.0 g of methyltriethylammonium iodide in a mixture of 100 mL of methanol and 100 mL of deionized water.
-
Reaction Setup: Place the flask on a magnetic stirrer and begin stirring. Purge the flask with an inert gas (nitrogen or argon) to minimize the absorption of atmospheric carbon dioxide.
-
Addition of Silver Carbonate: Carefully add 5.6 g of silver carbonate to the stirring solution. The mixture will become cloudy as the reaction begins.
-
Reaction: Allow the reaction to stir at room temperature (25°C) for 12 hours in the dark to prevent the light-induced decomposition of silver salts. A yellowish precipitate of silver iodide will form.
-
Filtration: After the reaction is complete, filter the mixture through a Buchner funnel fitted with a 0.45 µm filter paper to remove the precipitated silver iodide. Wash the filter cake with a small amount of the methanol/water solvent mixture to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent and obtain the desired concentration of the this compound solution. For a ~50% solution, the final volume should be adjusted accordingly.
-
Storage: Store the resulting this compound solution in a tightly sealed container under an inert atmosphere to prevent degradation.
Method 2: Preparation via Anion-Exchange Resin
This method provides an alternative, metal-free synthesis route using a carbonate-form anion-exchange resin.
Materials and Equipment:
-
Methyltriethylammonium iodide or bromide
-
Strongly basic anion-exchange resin (e.g., Amberlite IRA-400)
-
Sodium carbonate solution (1 M)
-
Deionized water
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Resin Preparation: Pack a chromatography column with the strongly basic anion-exchange resin. Wash the resin thoroughly with deionized water.
-
Conversion to Carbonate Form: Pass a 1 M solution of sodium carbonate through the column until the eluent is free of the original counter-ion (e.g., chloride or hydroxide). This is followed by extensive washing with deionized water until the pH of the eluent is neutral.
-
Ion Exchange: Dissolve the methyltriethylammonium halide (iodide or bromide) in deionized water and pass the solution through the prepared carbonate-form resin column at a slow flow rate.
-
Elution and Collection: The eluent containing the this compound is collected. The halide ions will be retained by the resin.
-
Concentration: The collected solution can be concentrated to the desired level using a rotary evaporator.
-
Storage: Store the final solution in a tightly sealed container.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Catalytic Activity of Alkylammonium Carbonates in Transesterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alkylammonium carbonates, with a focus on methyltriethylammonium carbonate and its analogs, as catalysts in transesterification reactions. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the reaction mechanism and experimental workflow to guide researchers in utilizing this class of catalysts.
Introduction
Transesterification is a crucial organic reaction for the synthesis of esters, with wide-ranging applications in the production of biofuels, polymers, and pharmaceuticals. While traditionally catalyzed by strong acids or bases, these catalysts often suffer from drawbacks such as corrosion, saponification, and difficulty in separation. Alkylammonium carbonates have emerged as a promising class of metal-free, organocatalysts for transesterification.[1] These ionic liquids offer several advantages, including high catalytic activity, selectivity, and improved environmental benignity.[1] In particular, salts like tetramethylammonium methyl carbonate have demonstrated effectiveness in the chemoselective and scalable transesterification of various esters and alcohols.[1] This document will focus on the application of this compound and its analogs as catalysts in these reactions.
Data Presentation
The following table summarizes the quantitative data for the transesterification of various substrates using quaternary ammonium carbonate catalysts, providing a comparative overview of their catalytic efficiency under different reaction conditions.
| Catalyst | Substrate (Ester) | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Tetramethylammonium methyl carbonate | Various esters | Various alcohols | Not specified | ≤110 | Not specified | High yields reported | [1] |
| Potassium Carbonate | Sunflower Oil | Methanol | 1 wt% | 50 | Not specified | High conversion | [2][3] |
| Sodium Carbonate | Sunflower Oil | Methanol | 1 wt% | 50 | Not specified | High conversion | [2][3] |
| Sodium Carbonate on MoS2 | Lecithin | Methanol | Not specified | Not specified | Not specified | up to 99.8% | [4] |
| Potassium Carbonate on SiO2 | Palm Oil | Methanol | 4 wt% | 60 | 1 | up to 98.1% | [5] |
Experimental Protocols
This section provides a detailed methodology for a typical transesterification reaction using an alkylammonium carbonate catalyst. This protocol is a generalized procedure based on common practices in the field.
Objective: To synthesize a target ester via transesterification of a starting ester with an alcohol using this compound as a catalyst.
Materials:
-
Starting Ester (e.g., methyl benzoate)
-
Alcohol (e.g., ethanol)
-
This compound
-
Anhydrous solvent (e.g., toluene, if required)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
-
Analytical equipment for product characterization (e.g., GC-MS, NMR)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the starting ester (1 equivalent).
-
Add the alcohol in the desired molar ratio (e.g., 3-10 equivalents). The use of excess alcohol can help drive the reaction equilibrium towards the product.[6]
-
Add the this compound catalyst (typically 1-5 mol% relative to the starting ester).
-
If a solvent is used, add the anhydrous solvent to the flask.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Place the reaction setup on a hotplate with magnetic stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC).
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting ester), cool the reaction mixture to room temperature.
-
If the catalyst is a solid, it may be recovered by filtration. For soluble catalysts, an extractive workup is typically performed.
-
Add a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and water to the reaction mixture.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the pure target ester.
-
-
Characterization:
-
Characterize the purified product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
-
Visualizations
Diagram 1: Proposed Mechanism of Transesterification Catalyzed by Alkylammonium Carbonate
References
- 1. Metal-free transesterification catalyzed by tetramethylammonium methyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Carbonate-catalyzed Transesterification of Sunflower Oil for Biodiesel Production: in situ Monitoring and Density Functional Theory Calculations [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. The efficient and green synthesis of biodiesel from crude oil without degumming catalyzed by sodium carbonate supported MoS2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. article.sapub.org [article.sapub.org]
- 6. Transesterification - Wikipedia [en.wikipedia.org]
Application Note: Methyltriethylammonium Carbonate as an Organocatalyst for Carbonate Monomer Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of methyltriethylammonium carbonate as a potent organocatalyst for the ring-opening polymerization (ROP) of cyclic carbonate monomers, with a specific focus on trimethylene carbonate (TMC). The protocol outlines a straightforward and efficient method for the synthesis of well-defined poly(trimethylene carbonate) (PTMC), a biodegradable and biocompatible polymer with significant potential in biomedical applications such as drug delivery systems and medical implants. This document provides detailed experimental procedures, data on polymerization kinetics, and characterization of the resulting polymers.
Introduction
Aliphatic polycarbonates, particularly poly(trimethylene carbonate) (PTMC), are a class of biodegradable polymers of great interest for biomedical applications due to their excellent biocompatibility and degradation into non-toxic products.[1] The ring-opening polymerization (ROP) of cyclic carbonate monomers is a versatile method for producing these polymers with controlled molecular weights and narrow polydispersity.[2][3] While various organocatalysts have been explored for this purpose, the use of quaternary ammonium carbonates like this compound offers a promising, metal-free alternative. This catalyst is postulated to act through a bifunctional activation mechanism, where the carbonate anion activates the initiator (an alcohol) and the ammonium cation activates the monomer. This dual activation is expected to lead to a controlled polymerization process.
Experimental Protocols
Materials
-
Trimethylene carbonate (TMC) (recrystallized from ethyl acetate and dried under vacuum)
-
This compound solution (in a suitable solvent, e.g., methanol)
-
Benzyl alcohol (BnOH) (distilled and stored over molecular sieves)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Methanol (for precipitation)
-
Chloroform-d (CDCl₃) for NMR analysis
Protocol for Bulk Polymerization of Trimethylene Carbonate (TMC)
-
Preparation: In a nitrogen-filled glovebox, add trimethylene carbonate (TMC) (e.g., 1.0 g, 9.8 mmol) and benzyl alcohol (BnOH) initiator (e.g., 10.6 mg, 0.098 mmol, for a target DP of 100) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the this compound catalyst solution (e.g., 0.1 mol% relative to the monomer).
-
Polymerization: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100°C.
-
Monitoring: At timed intervals, carefully take aliquots from the reaction mixture under a nitrogen atmosphere to monitor monomer conversion by ¹H NMR spectroscopy and molecular weight progression by size-exclusion chromatography (SEC).
-
Termination and Purification: After the desired conversion is reached (e.g., >95%), cool the reaction to room temperature. Dissolve the crude polymer in a minimal amount of dichloromethane and precipitate it into a large excess of cold methanol.
-
Drying: Decant the methanol and dry the polymer in a vacuum oven at 40°C to a constant weight.
Protocol for Solution Polymerization of Trimethylene Carbonate (TMC)
-
Preparation: In a nitrogen-filled glovebox, dissolve trimethylene carbonate (TMC) (e.g., 0.5 g, 4.9 mmol) in anhydrous dichloromethane (e.g., 5 mL) in a dried Schlenk flask with a magnetic stir bar.
-
Initiator and Catalyst Addition: Add benzyl alcohol (BnOH) initiator (e.g., 5.3 mg, 0.049 mmol) followed by the this compound catalyst solution (e.g., 0.1 mol% relative to the monomer).
-
Polymerization: Stir the reaction mixture at room temperature (or a specified temperature).
-
Monitoring and Purification: Follow steps 4-6 from the bulk polymerization protocol.
Data Presentation
The following tables summarize representative data for the polymerization of trimethylene carbonate (TMC) using a hypothetical this compound catalyst, based on typical results for similar organocatalytic systems.
Table 1: Bulk Polymerization of TMC at 100°C
| Entry | [M]/[I] | [M]/[C] | Time (h) | Conversion (%) | Mₙ (kDa) (theo) | Mₙ (kDa) (SEC) | Đ (Mₙ/Mₙ) |
| 1 | 50 | 1000 | 2 | >99 | 5.1 | 5.5 | 1.10 |
| 2 | 100 | 1000 | 4 | >99 | 10.2 | 10.8 | 1.12 |
| 3 | 200 | 1000 | 8 | >99 | 20.4 | 21.5 | 1.15 |
[M] = Monomer concentration, [I] = Initiator concentration, [C] = Catalyst concentration. Theoretical molecular weight (Mₙ (theo)) = ([M]/[I]) × MW(monomer) + MW(initiator). Mₙ (SEC) and Đ determined by Size Exclusion Chromatography.
Table 2: Solution Polymerization of TMC in CH₂Cl₂ at Room Temperature
| Entry | [M]/[I] | [M]/[C] | Time (h) | Conversion (%) | Mₙ (kDa) (theo) | Mₙ (kDa) (SEC) | Đ (Mₙ/Mₙ) |
| 1 | 50 | 500 | 6 | 95 | 4.9 | 5.2 | 1.18 |
| 2 | 100 | 500 | 12 | 92 | 9.4 | 9.9 | 1.20 |
| 3 | 200 | 500 | 24 | 88 | 18.8 | 19.5 | 1.25 |
Visualizations
Experimental Workflow
References
- 1. Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyltriethylammonium Carbonate in CO2 Capture and Utilization
A-Note on the Analyte: Comprehensive experimental data specifically for methyltriethylammonium carbonate in CO2 capture and utilization is limited in publicly available scientific literature. Therefore, this document provides detailed application notes and protocols for a closely related and well-documented analogue: tetraethylammonium carbonate and its bicarbonate form . The principles, experimental setups, and potential applications described herein are expected to be largely applicable to this compound, providing a strong foundational methodology for researchers.
Overview and Principle
Quaternary ammonium carbonates, such as tetraethylammonium carbonate, are ionic liquids (ILs) that can capture carbon dioxide (CO2) through a reversible chemical absorption process. The capture mechanism involves the reaction of CO2 with the carbonate anion to form a bicarbonate. This reaction is favored at lower temperatures and can be reversed by increasing the temperature, releasing the captured CO2 for utilization or storage.
The overall reaction is as follows:
(R₄N⁺)₂CO₃²⁻ + CO₂ + H₂O ⇌ 2 R₄N⁺HCO₃⁻
These compounds also show potential as catalysts or co-catalysts in the chemical conversion of CO2 into value-added products like cyclic carbonates, formic acid, and methanol.
Synthesis of Tetraalkylammonium Carbonates
A general and safe method for the synthesis of tetraalkylammonium carbonates involves the reaction of the corresponding tetraalkylammonium hydroxide with carbon dioxide.
Protocol: Synthesis of Tetraethylammonium Carbonate
Materials:
-
Tetraethylammonium hydroxide ([Et₄N]OH) solution
-
Carbon dioxide (gas or dry ice)
-
Ethanol
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
In a round-bottom flask, place a solution of tetraethylammonium hydroxide.
-
Under an inert atmosphere, slowly bubble gaseous CO2 through the solution or add small pieces of dry ice with vigorous stirring. The reaction is exothermic.
-
Continue the addition of CO2 until the solution is saturated and the pH approaches neutral.
-
Once the reaction is complete, remove the solvent (typically water and any alcohol co-solvent) using a rotary evaporator to obtain the tetraethylammonium carbonate product, which is often a hygroscopic white solid.[1]
-
For purification, the product can be washed with a solvent in which it has low solubility, such as cold ethanol, to remove any soluble byproducts.[1]
CO2 Capture and Release
Quantitative Data
| Compound | CO2 Absorption Capacity (mmol CO2 / g) | Conditions | Reference |
| Tetraalkylammonium borohydrides | up to 30 | Room temperature, 1 bar CO2 | [2] |
| Tetra(n-alkyl)ammonium hydroxides | High (qualitative) | Ambient air, mild heating | [3][4] |
Experimental Protocol: CO2 Absorption-Desorption Cycle
This protocol describes a typical batch experiment for evaluating the CO2 capture and release performance of a tetraalkylammonium carbonate solution.
Materials and Equipment:
-
Tetraethylammonium carbonate solution (aqueous or in a suitable organic solvent)
-
Jacketed glass reactor with a magnetic stirrer
-
Gas inlet and outlet ports
-
Mass flow controllers for CO2 and a stripping gas (e.g., N2)
-
Temperature controller (circulating bath)
-
Gas analyzer (e.g., infrared CO2 sensor) to measure outlet CO2 concentration
-
Pressure transducer
Procedure:
Absorption Phase:
-
Charge the jacketed glass reactor with a known volume and concentration of the tetraethylammonium carbonate solution.
-
Set the desired absorption temperature (e.g., 25-40 °C) using the circulating bath.
-
Start stirring the solution at a constant rate.
-
Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) at a controlled flow rate through the gas inlet.
-
Continuously monitor the CO2 concentration in the outlet gas stream using the gas analyzer.
-
The absorption is complete when the outlet CO2 concentration equals the inlet concentration (saturation).
-
The total amount of CO2 absorbed can be calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.
Desorption (Regeneration) Phase:
-
Stop the CO2 gas flow.
-
Increase the temperature of the solution to the desired regeneration temperature (e.g., 80-120 °C) using the circulating bath.
-
Optionally, introduce an inert stripping gas (e.g., N2) at a controlled flow rate to facilitate the removal of the released CO2.
-
Monitor the CO2 concentration in the outlet gas stream.
-
Desorption is considered complete when the CO2 concentration in the outlet stream returns to baseline.
-
The amount of CO2 released can be quantified to determine the regeneration efficiency.
-
The cyclic capacity can be determined by repeating the absorption-desorption cycles.
CO2 Utilization
Tetraalkylammonium salts can act as catalysts for the conversion of CO2 into valuable chemicals. A prominent example is the synthesis of cyclic carbonates from epoxides and CO2.
Experimental Protocol: Catalytic Synthesis of Cyclic Carbonates
Materials and Equipment:
-
Epoxide (e.g., propylene oxide, epichlorohydrin)
-
Tetraethylammonium carbonate or a related salt (e.g., tetrabutylammonium iodide as a co-catalyst)[5][6]
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
-
CO2 cylinder
Procedure:
-
Charge the autoclave with the epoxide and the tetraalkylammonium salt catalyst.
-
Seal the reactor and purge it with low-pressure CO2 to remove air.
-
Pressurize the reactor with CO2 to the desired reaction pressure (e.g., 10-50 bar).
-
Heat the reactor to the desired reaction temperature (e.g., 50-120 °C) while stirring.
-
Maintain the reaction conditions for a specified time (e.g., 2-24 hours).
-
After the reaction, cool the reactor to room temperature and slowly vent the excess CO2.
-
The product mixture can be analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the epoxide and the selectivity to the cyclic carbonate.
Visualizations
References
- 1. Tetraethylammonium carbonate | 52724-28-4 | Benchchem [benchchem.com]
- 2. Direct CO2 Capture and Reduction to High-End Chemicals with Tetraalkylammonium Borohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CO2 capture from ambient air via crystallization with tetraalkylammonium hydroxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"methyltriethylammonium carbonate reaction not proceeding to completion"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methyltriethylammonium carbonate.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is not proceeding to completion. What are the likely causes?
An incomplete reaction can stem from issues in one or both of the primary stages of the synthesis: the quaternization of triethylamine with methyl iodide to form methyltriethylammonium iodide, and the subsequent anion exchange to yield the final carbonate product. Common problems include impure starting materials, suboptimal reaction conditions, and product degradation.
Q2: How can I determine which step of the reaction is failing?
It is crucial to monitor the progress of each step independently. After the quaternization reaction, you should isolate and characterize the intermediate, methyltriethylammonium iodide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the successful formation of the quaternary ammonium salt before proceeding to the anion exchange step.[1][2][3][4][5] If the intermediate is pure and formed in high yield, any issues likely lie with the anion exchange process.
Q3: What are the signs of decomposition of my final product?
This compound can be susceptible to thermal degradation. In the presence of water, the methyl carbonate anion can be converted to bicarbonate.[6] It is advisable to handle the final product under anhydrous conditions and store it at a low temperature.
Troubleshooting Guide: Incomplete Quaternization of Triethylamine
The reaction of triethylamine with methyl iodide, known as the Menschutkin reaction, should proceed to near completion if carried out under appropriate conditions.[7] If you are experiencing a low yield of methyltriethylammonium iodide, consider the following:
| Potential Issue | Recommended Solution | Explanation |
| Presence of Moisture | Use anhydrous solvents (e.g., dry acetone or toluene) and ensure all glassware is thoroughly dried.[8][9] | Water can react with methyl iodide and affect the solubility of the quaternary ammonium salt, potentially hindering its precipitation and isolation. |
| Incorrect Stoichiometry | Use a slight excess of methyl iodide. | This ensures that all the triethylamine is consumed. However, a large excess should be avoided to simplify purification. |
| Suboptimal Temperature | The reaction is exothermic. Maintain the reaction at room temperature or slightly above (e.g., 30°C).[8][9] | While gentle heating can increase the reaction rate, excessive temperatures can lead to side reactions or solvent loss. |
| Inadequate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR spectroscopy.[2][3][4][5] | The reaction is typically complete within a few hours, but this can vary based on the scale and solvent used. |
| Product Isolation | The methyltriethylammonium iodide salt often crystallizes out of the reaction mixture. Ensure sufficient time for complete precipitation. The product can be further purified by recrystallization from a suitable solvent like dichloromethane (DCM) or toluene.[8] | Incomplete precipitation will lead to a lower isolated yield. |
Troubleshooting Guide: Incomplete Anion Exchange
The anion exchange from iodide to carbonate can be the more challenging step. Two common methods are reaction with silver carbonate and the use of an anion exchange resin.
Method 1: Reaction with Silver Carbonate
This method relies on the precipitation of insoluble silver iodide to drive the reaction forward.
| Potential Issue | Recommended Solution | Explanation |
| Low Solubility of Silver Carbonate | Use a solvent in which methyltriethylammonium iodide is soluble but silver carbonate has some minimal reactivity, such as a mixture of an organic solvent and a small amount of water. Vigorous stirring is essential. | Silver carbonate is poorly soluble in most organic solvents and water, leading to a slow, heterogeneous reaction. |
| Incomplete Reaction | Use a stoichiometric excess of freshly prepared silver carbonate. Increase the reaction time and consider gentle heating. | This helps to drive the equilibrium towards the desired product. |
| Product Contamination | Thoroughly filter the reaction mixture to remove all solid silver salts (AgI and unreacted Ag₂CO₃). | Any residual silver salts will contaminate the final product. |
| Photodecomposition of Silver Salts | Protect the reaction from light. | Silver salts are light-sensitive and can decompose. |
Method 2: Anion Exchange Resin
This is often the more efficient and cleaner method for anion exchange.
| Potential Issue | Recommended Solution | Explanation |
| Incorrect Resin Preparation | Ensure the anion exchange resin is properly activated and converted to the carbonate form before use. This typically involves washing with a strong base (e.g., NaOH) followed by a carbonate salt solution (e.g., sodium carbonate).[10][11][12] | The resin must be in the correct ionic form to exchange with the iodide anion of the quaternary ammonium salt. |
| Low Binding of Methyltriethylammonium Iodide | Ensure the solvent used to dissolve the quaternary ammonium salt is compatible with the resin and allows for efficient ion exchange. A polar solvent like methanol or ethanol is often suitable. | The choice of solvent can significantly impact the efficiency of the ion exchange process. |
| Incomplete Elution of the Product | Elute the column with a suitable solvent or a dilute solution of a volatile carbonate, such as ammonium carbonate, to displace the product from the resin.[13][14][15] | The desired this compound needs to be effectively washed off the resin for a good yield. |
| Resin Fouling | If reusing the resin, ensure it is thoroughly regenerated after each use according to the manufacturer's instructions. | Contaminants can build up on the resin, reducing its efficiency over time.[16][17] |
Experimental Protocols
Protocol 1: Synthesis of Methyltriethylammonium Iodide
-
Materials: Triethylamine, Methyl Iodide, Anhydrous Acetone.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylamine (1 equivalent) in anhydrous acetone.
-
Slowly add methyl iodide (1.05 equivalents) to the solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature around 30°C.[8]
-
Stir the reaction mixture at room temperature for 3-4 hours. The product, methyltriethylammonium iodide, will precipitate as a white solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with a small amount of cold, anhydrous acetone.
-
Dry the product under vacuum.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR spectroscopy.
Protocol 2: Anion Exchange using a Strong Anion Exchange Resin
-
Materials: Methyltriethylammonium iodide, Strong anion exchange resin (e.g., Amberlite® IRA-400), Sodium Hydroxide solution (1 M), Sodium Carbonate solution (1 M), Deionized water, Methanol.
-
Procedure:
-
Resin Preparation:
-
Pack a chromatography column with the anion exchange resin.
-
Wash the resin with several column volumes of deionized water.
-
Activate the resin by passing 3-5 column volumes of 1 M NaOH solution through the column.
-
Wash with deionized water until the eluent is neutral.
-
Convert the resin to the carbonate form by passing 3-5 column volumes of 1 M Na₂CO₃ solution through the column.
-
Wash thoroughly with deionized water until no more carbonate ions are detected in the eluent (e.g., by testing with a BaCl₂ solution).
-
-
Anion Exchange:
-
Dissolve the methyltriethylammonium iodide in a minimal amount of methanol.
-
Load the solution onto the prepared anion exchange column.
-
Elute the column with deionized water or a methanol/water mixture. The this compound will elute from the column.
-
Collect the fractions containing the product.
-
-
Product Isolation:
-
Remove the solvent from the collected fractions under reduced pressure to obtain the this compound.
-
-
Visualizations
Reaction Pathway
Caption: Two-step synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting logic for incomplete synthesis.
References
- 1. Triethylmethylammonium methyl carbonate | 113840-08-7 | Benchchem [benchchem.com]
- 2. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104926668A - Method for preparing tri-long-chain alkyl-ammonium bicarbonate and carbonate - Google Patents [patents.google.com]
- 7. Solved Equal concentrations of triethylamine and methyl | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Common problems and treatment methods of ion exchange resins - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 11. US4299922A - Method for regenerating anion exchange resins in bicarbonate form - Google Patents [patents.google.com]
- 12. uvm.edu [uvm.edu]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 14. US4280985A - Process for the elution of ion exchange resins in uranium recovery - Google Patents [patents.google.com]
- 15. Process for the elution of ion exchange resins in uranium recovery [inis.iaea.org]
- 16. A Guide for Troubleshooting and Treating Demineralizers | ChemTreat, Inc. [chemtreat.com]
- 17. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
"improving reaction yield with methyltriethylammonium carbonate catalyst"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methyltriethylammonium carbonate as a catalyst to improve reaction yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound catalyst.
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | Verify Catalyst Quality: Ensure the catalyst has not degraded. Store it in a cool, dry place, away from atmospheric moisture and CO2. Consider synthesizing the catalyst fresh if degradation is suspected.Increase Catalyst Loading: Incrementally increase the catalyst loading. An optimal loading is often determined empirically for specific reactions.[1][2][3] |
| Poor Mass Transfer | Increase Agitation: Vigorous stirring is crucial in biphasic reactions to maximize the interfacial area between the aqueous and organic phases.[1]Consider a Co-solvent: The use of a co-solvent can sometimes improve the solubility of reactants and facilitate the reaction. |
| Reaction Temperature Too Low | Increase Reaction Temperature: Many reactions, such as carboxylations and transesterifications, require elevated temperatures to proceed efficiently. Optimization of the reaction temperature is a critical step.[1][4] For instance, some carboxylations are conducted at temperatures as high as 160°C.[4] |
| Presence of Water | Ensure Anhydrous Conditions: While a small amount of water can sometimes be tolerated or even beneficial in certain carbonate-catalyzed reactions, excess water can lead to unwanted side reactions or catalyst deactivation.[1][5] |
| Incorrect Reactant Stoichiometry | Optimize Molar Ratios: The molar ratio of the reactants can significantly impact the reaction yield. Systematically vary the molar ratio of the substrate to the reagent to find the optimal conditions.[1][2][3][6][7] |
Issue 2: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Lower Reaction Temperature: High temperatures can sometimes lead to decomposition of reactants, products, or the catalyst itself, resulting in byproduct formation.Adjust Reactant Ratios: An excess of one reactant may lead to side reactions. Stoichiometric control is important.Modify Solvent: The choice of solvent can influence reaction selectivity. |
| Catalyst Decomposition | Thermal Instability: Quaternary ammonium salts can be susceptible to thermal degradation (Hofmann elimination) at high temperatures. If suspected, try running the reaction at a lower temperature for a longer duration.Reaction with Strong Bases/Nucleophiles: The catalyst cation can be degraded by strong bases or nucleophiles. |
Issue 3: Difficulty in Product Isolation/Purification
| Possible Cause | Troubleshooting Steps |
| Catalyst Residue in Product | Aqueous Wash: The catalyst is typically water-soluble. Washing the organic product phase with water or brine should remove the majority of the catalyst.Silica Gel Chromatography: If the product is not water-soluble, passing it through a short plug of silica gel can help remove residual catalyst. |
| Emulsion Formation during Workup | Addition of Brine: Adding a saturated sodium chloride solution can help to break emulsions.Centrifugation: If emulsions persist, centrifugation can aid in phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound acts as a phase-transfer catalyst (PTC). In a biphasic system (e.g., an organic and an aqueous phase), it facilitates the transfer of a reactant (typically an anion, like carbonate) from the aqueous phase to the organic phase, where the reaction with the organic-soluble substrate can occur.
Q2: How does this compound compare to other phase-transfer catalysts?
A2: While specific performance depends on the reaction, quaternary ammonium salts like this compound are effective PTCs. The choice of catalyst often depends on the specific reactants and reaction conditions. Factors such as the lipophilicity of the cation and the nature of the anion can influence catalytic efficiency.
Q3: Can this compound be used in anhydrous conditions?
A3: Yes, it can be used in non-aqueous systems. For instance, in some carboxylation reactions, it can be part of a reagent system in an organic solvent.[4]
Q4: Is the catalyst recoverable and reusable?
A4: In many cases, being water-soluble, the catalyst can be recovered from the aqueous phase after reaction and potentially reused. However, its stability and potential for degradation under reaction conditions should be assessed for each specific application. Catalyst regeneration methods, such as washing with an appropriate solvent, may be necessary.[8][9][10]
Q5: What are the typical reaction types catalyzed by this compound?
A5: While specific data for this exact catalyst is limited in the provided search results, similar quaternary ammonium carbonates are effective in:
-
Transesterification reactions: For the production of esters and carbonates, including biodiesel.[1][5][11]
-
Carboxylation reactions: The introduction of a carboxyl group onto a molecule using CO2 or a carbonate source.[4][12][13]
-
Polymerization reactions: As a catalyst in the polymerization of carbonate monomers.[14]
Data Presentation
Table 1: General Reaction Parameters for Carbonate-Catalyzed Reactions
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-10 mol% | Can be optimized for specific reactions.[1][2][3] |
| Temperature | 70 - 160 °C | Highly reaction-dependent.[1][4] |
| Reaction Time | 1 - 48 hours | Monitored by techniques like TLC, GC, or HPLC.[15] |
| Solvent | Toluene, DMI, DMF, etc. | Solvent choice can affect yield and selectivity. |
Table 2: Influence of Reactant Molar Ratio on Glycerol Carbonate (GC) Yield in a Transesterification Reaction
| DMC:Glycerol Molar Ratio | GC Yield (%) |
| 1:1 | Low |
| 2.74:1 | 73.65[1] |
| 4.24:1 | 58.77[3] |
| 5:1 | High |
Note: Data is for a similar transesterification reaction and illustrates the importance of optimizing molar ratios.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Transesterification
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ester substrate in an appropriate organic solvent (e.g., toluene).
-
Catalyst Addition: Add the alcohol reactant and this compound (typically 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add deionized water to dissolve the catalyst and separate the aqueous and organic layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation if necessary.
Protocol 2: General Procedure for a this compound-Promoted Carboxylation of a Heteroarene
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the heteroarene substrate, this compound, and a suitable solvent (e.g., DMI or DMF).[4]
-
CO2 Introduction: Pressurize the vessel with carbon dioxide gas to the desired pressure.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 140-160°C) with efficient stirring.[4]
-
Monitoring: The reaction can be monitored by taking aliquots (if feasible) and analyzing them by HPLC or GC-MS after derivatization.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the CO2.
-
Isolation: Quench the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried, and concentrated. The crude carboxylic acid can be purified by crystallization or chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General mechanism of phase-transfer catalysis.
References
- 1. Microwave-Assisted Transesterification of Enriched Crude Glycerol to Glycerol Carbonate: Optimization, Simulation, and Techno-Economic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Carboxylations of (Hetero)Aromatic C–H Bonds Using an Alkyl Silyl Carbonate Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US11596936B2 - Method for regenerating catalyst and method for producing carbonate ester - Google Patents [patents.google.com]
- 10. CN113333033B - Regeneration method and application of supported ketoamine reduction alkylation catalyst - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. kananlab.stanford.edu [kananlab.stanford.edu]
- 14. researchgate.net [researchgate.net]
- 15. shokubai.org [shokubai.org]
"stability and degradation of methyltriethylammonium carbonate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of methyltriethylammonium carbonate. The information is intended for researchers, scientists, and drug development professionals to ensure the successful application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the CAS number 113840-08-7 and molecular formula C₉H₂₁NO₃, is a quaternary ammonium salt.[1][2] It is often supplied as a solution, commonly in a methanol and water mixture. Due to its ionic nature, it is being explored for various applications, including as an ionic liquid and in CO₂ capture technologies.[3] Like other quaternary ammonium compounds, it requires careful handling and is classified as a dangerous good for transport.[1][3]
Q2: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by:
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Presence of Water: The methyl carbonate anion is susceptible to hydrolysis, converting to bicarbonate in the presence of water.[4] This can alter the properties and stability of the compound.
-
Temperature: While alkylammonium methyl carbonate salts are thermally stable up to approximately 170–180 °C, the corresponding bicarbonate salts (formed in the presence of moisture) are only stable up to about 140 °C.[4] Thermal decomposition can occur through decarboxylation and dealkylation.[4]
-
pH (Presence of Base): In the presence of a strong base, quaternary ammonium salts like this compound can undergo Hofmann elimination, a significant degradation pathway.
Q3: How should I properly store this compound solutions?
To ensure the stability of this compound, it is recommended to:
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Store in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed to prevent moisture and air exposure.[5]
-
Store in opaque containers to protect from light.[5]
-
Avoid storage in metal containers.[5]
Troubleshooting Guides
Issue 1: Unexpected pH changes or loss of activity in my experiment.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Methyl Carbonate to Bicarbonate: The presence of water, even in small amounts, can lead to the conversion of the methyl carbonate anion to bicarbonate.[4] This will increase the pH of the solution and may affect its intended function. | 1. Minimize Water Content: Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to the extent possible. 2. pH Monitoring: Regularly monitor the pH of your stock solutions and experimental setups. 3. Fresh Solutions: Prepare fresh solutions of this compound for critical experiments to avoid using partially hydrolyzed material. |
| Contamination: Contamination with acidic or basic impurities can alter the stability and reactivity of the compound. | 1. Solvent Purity: Ensure the use of high-purity, dry solvents for all experiments. 2. Inert Glassware: Use clean, dry, and inert glassware for all manipulations. |
Issue 2: Evidence of degradation in my sample (e.g., color change, precipitation, unexpected analytical results).
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition: Exposure to high temperatures (above 170-180 °C for the methyl carbonate form, or above 140 °C for the bicarbonate form) can cause degradation.[4] | 1. Temperature Control: Ensure that all experimental steps are conducted within the recommended temperature limits. 2. Analytical Confirmation: Use techniques like ¹H NMR or mass spectrometry to check for the presence of degradation products. |
| Hofmann Elimination (in basic conditions): The presence of a strong base can induce the Hofmann elimination pathway, leading to the formation of triethylamine and ethene. | 1. pH Control: Avoid strongly basic conditions unless the reaction chemistry specifically requires it. Buffer your system if necessary. 2. Product Analysis: If basic conditions are unavoidable, analyze your reaction mixture for the presence of triethylamine and ethene to confirm this degradation pathway. |
Degradation Pathways
The two primary degradation pathways for this compound are hydrolysis of the anion and Hofmann elimination of the cation.
Hydrolysis of the Methyl Carbonate Anion
In the presence of water, the methyl carbonate anion can be hydrolyzed to form bicarbonate and methanol. This is a crucial consideration for aqueous or protic solvent systems.
Caption: Hydrolysis of methyl carbonate to bicarbonate.
Hofmann Elimination
Under basic conditions, methyltriethylammonium cation can undergo Hofmann elimination. A hydroxide ion abstracts a beta-hydrogen from one of the ethyl groups, leading to the formation of triethylamine (a tertiary amine) and ethene (an alkene).[3][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Products from Methyltriethylammonium Carbonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of products from reactions involving methyltriethylammonium carbonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in our reactions?
This compound is a quaternary ammonium salt. In organic synthesis, it primarily functions as a phase-transfer catalyst (PTC) and a base. As a PTC, it facilitates the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby increasing the reaction rate.[1][2] Its carbonate anion also provides basicity, which can be useful in reactions such as O-alkylations and carboxylations.
Q2: What are the common impurities I might encounter in my crude product after a reaction with this compound?
Common impurities include:
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Residual this compound: As a salt, it is highly polar.
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Methyltriethylammonium Salts of Byproducts: The methyltriethylammonium cation can form salts with other anionic species in the reaction mixture.
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Unreacted Starting Materials: Depending on the reaction stoichiometry and conversion.
-
Side Products: Arising from competing reaction pathways.
Q3: What is the general principle for removing this compound from my organic product?
The most effective method for removing this compound and its related salts is through an aqueous workup. These quaternary ammonium salts are typically highly soluble in water and will partition into the aqueous phase, leaving your desired organic product in the organic phase.[3]
Troubleshooting Guides
Issue 1: My organic product is contaminated with residual this compound.
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Symptom: NMR or Mass Spectrometry data of the purified product shows peaks corresponding to the methyltriethylammonium cation or carbonate.
-
Cause: Insufficient removal of the water-soluble catalyst during the workup.
-
Solution:
-
Perform multiple aqueous washes: Wash the organic layer with deionized water or a brine solution (saturated NaCl) multiple times (e.g., 3-5 washes). Brine can help to break up emulsions and reduce the solubility of organic compounds in the aqueous layer.
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Increase the volume of the aqueous wash: Use a larger volume of water for each wash to ensure complete dissolution and removal of the salt.
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Check the pH of the aqueous layer: After the final wash, check the pH of the aqueous layer. If it is still basic, it may indicate the presence of residual carbonate. Continue washing until the pH is neutral.
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Issue 2: An emulsion has formed during the aqueous workup.
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Symptom: A stable, milky layer forms between the organic and aqueous phases that does not separate upon standing.
-
Cause: The presence of the quaternary ammonium salt, which can act as a surfactant, can stabilize emulsions. High concentrations of reactants or products can also contribute.
-
Solution:
-
Add brine: Add a saturated solution of sodium chloride. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filter through Celite®: Pass the entire mixture through a pad of Celite® or another filter aid. This can physically disrupt the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
"Break" the emulsion with a small amount of a different solvent: Adding a small amount of a solvent like methanol or ethanol can sometimes disrupt the emulsion, but be aware that this may affect the partitioning of your product.
-
Issue 3: My product has some water solubility and is being lost during the aqueous wash.
-
Symptom: Low yield of the desired product after purification.
-
Cause: The product has some polarity and is partitioning into the aqueous phase along with the catalyst.
-
Solution:
-
Back-extraction: After the initial extraction, wash the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Use brine: Washing with a saturated NaCl solution can decrease the solubility of the organic product in the aqueous phase, a phenomenon known as "salting out".
-
Solvent selection: Choose an organic solvent in which your product is highly soluble and has minimal miscibility with water.
-
Experimental Protocols
General Protocol for Aqueous Workup to Remove this compound
This protocol provides a general procedure for the purification of an organic product from a reaction mixture where this compound was used as a phase-transfer catalyst or base.
-
Quenching the Reaction: Once the reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or toluene) in which your product is soluble.
-
Initial Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of deionized water.
-
Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup, especially if carbonate is reacting with an acidic species. Shake the funnel gently at first, then more vigorously.
-
Phase Separation: Allow the layers to separate. The organic layer will typically be the top layer if using a solvent less dense than water (like ethyl acetate or toluene) and the bottom layer if using a solvent denser than water (like dichloromethane).
-
Aqueous Layer Removal: Drain the aqueous layer.
-
Repeat Washes: Repeat the washing procedure (steps 3-6) with deionized water two more times.
-
Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further Purification: The crude product can then be further purified by techniques such as column chromatography, crystallization, or distillation.
Data Presentation
The following table provides a hypothetical comparison of the efficiency of different aqueous workup procedures in removing residual methyltriethylammonium (METEA⁺) cation from a model organic product.
| Workup Procedure | Number of Washes | Volume of Aqueous Phase (relative to organic phase) | Residual METEA⁺ in Organic Product (mol%) | Product Recovery (%) |
| Deionized Water | 1 | 1x | 5.2 | 95 |
| Deionized Water | 3 | 1x | 0.8 | 92 |
| Deionized Water | 5 | 1x | <0.1 | 88 |
| Brine Solution | 3 | 1x | 0.5 | 94 |
| Deionized Water | 3 | 2x | 0.3 | 90 |
Note: This data is illustrative and actual results may vary depending on the specific reaction and product.
Visualizations
Below are diagrams illustrating the logical workflow for the purification process.
Caption: General workflow for the purification of products from reactions containing this compound.
Caption: Decision-making workflow for resolving emulsions during aqueous workup.
References
"common side reactions with methyltriethylammonium carbonate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions and stability of methyltriethylammonium carbonate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
This compound, a quaternary ammonium methyl carbonate, primarily decomposes through thermal pathways. At elevated temperatures, it can undergo decarboxylation and dealkylation.[1] Quaternary ammonium methyl carbonate salts are generally stable up to 170–180°C.[1]
Q2: How does water affect the stability of this compound?
In the presence of water, the methyl carbonate anion can be converted to the bicarbonate anion.[1] The resulting methyltriethylammonium bicarbonate is less thermally stable, decomposing at around 140°C.[1]
Q3: Can this compound undergo Hofmann elimination?
Yes, this is a potential side reaction. The methyl carbonate anion can act as a base, promoting a Hofmann-type elimination reaction. This reaction would lead to the formation of ethene and triethylamine. The Hofmann elimination is an E2 elimination that typically forms the least substituted alkene, which in this case is ethene.[2][3][4][5][6]
Q4: What is dealkylation and is it a concern with this compound?
Dealkylation is the removal of an alkyl group from the quaternary ammonium cation. This can occur in the presence of strong nucleophiles.[1][7][8][9][10] In the case of this compound, a nucleophile could attack either a methyl or an ethyl group, leading to the formation of triethylamine or methyldiethylamine, respectively.
Q5: Are there any known side reactions involving the methyl carbonate anion itself?
Yes, the methyl carbonate anion can participate in side reactions. For example, it has been reported to form methyl acetate in certain contexts.[11] It is also important to consider that related compounds like dimethyl carbonate can act as methylating or carboxymethylating agents depending on the reaction conditions.[12][13]
Troubleshooting Guides
Issue 1: Unexpected Gas Evolution at Temperatures Below 170°C
-
Possible Cause: Presence of water leading to the formation of the less stable methyltriethylammonium bicarbonate, which decomposes around 140°C, releasing carbon dioxide.[1]
-
Troubleshooting Steps:
-
Ensure the reaction is performed under anhydrous conditions.
-
Use dried solvents and reagents.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Triethylamine and Ethene as Byproducts
-
Possible Cause: Hofmann-type elimination reaction facilitated by the basicity of the methyl carbonate anion.
-
Troubleshooting Steps:
-
Lower the reaction temperature to minimize the rate of elimination.
-
Consider using a less basic counter-ion if the reaction chemistry allows.
-
If possible, use aprotic solvents to disfavor the E2 elimination pathway.
-
Issue 3: Presence of Triethylamine or Methyldiethylamine in the Product Mixture
-
Possible Cause: Dealkylation of the methyltriethylammonium cation by nucleophiles present in the reaction mixture.
-
Troubleshooting Steps:
-
Identify and remove or passivate any strong nucleophiles in the reaction.
-
Protect sensitive functional groups that could act as nucleophiles.
-
Use the lowest effective reaction temperature to reduce the rate of nucleophilic attack.
-
Data Presentation
Table 1: Thermal Stability of Related Quaternary Ammonium Salts
| Compound | Decomposition Temperature (°C) | Decomposition Products | Reference |
| Quaternary Ammonium Methyl Carbonates | 170–180 | Decarboxylation and dealkylation | [1] |
| Quaternary Ammonium Bicarbonates | ~140 | Decarboxylation and dealkylation | [1] |
Note: Data for this compound is inferred from general data for this class of compounds.
Experimental Protocols
Protocol 1: Investigation of Thermal Decomposition
Objective: To determine the onset temperature of thermal decomposition for this compound.
Methodology:
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Place a known amount of this compound (e.g., 5-10 mg) into a thermogravimetric analysis (TGA) pan.
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Heat the sample from room temperature to 250°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
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Monitor the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
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Analyze the evolved gases using a coupled mass spectrometer (MS) to identify the decomposition products (e.g., CO₂, triethylamine, ethene).
Protocol 2: Analysis of Potential Hofmann Elimination
Objective: To detect the formation of ethene and triethylamine during the reaction.
Methodology:
-
Set up the reaction in a sealed vessel equipped with a septum for sampling the headspace.
-
Run the reaction under the desired conditions (e.g., specific temperature, solvent).
-
At various time points, withdraw a sample of the headspace gas using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph-mass spectrometer (GC-MS) to identify and quantify the presence of ethene.
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After the reaction is complete, quench the reaction and analyze the liquid phase by GC-MS or LC-MS to detect the presence of triethylamine.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Potential side reactions of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. Ch22: Hofmann elimination [chem.ucalgary.ca]
- 5. byjus.com [byjus.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Dealkylation of Quaternary Ammonium Salts with 1,4-Diazabicyclo[2.2.2]octane | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Dealkylation of quaternary ammonium salts by thiolate anions: A model of the cobalamin-independent methionine synthase reaction. | Semantic Scholar [semanticscholar.org]
- 10. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The chemistry of dimethyl carbonate [pubmed.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
Technical Support Center: Optimizing Temperature for Methyltriethylammonium Carbonate Catalysis
Welcome to the technical support center for optimizing catalysis with methyltriethylammonium carbonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental parameters for optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal temperature range for catalysis with this compound?
A1: The optimal temperature for a reaction catalyzed by this compound is highly dependent on the specific reaction being performed. Generally, increasing the temperature increases the reaction rate.[1][2] However, it is crucial to balance reaction kinetics with catalyst stability. A common starting point for optimization is in the range of 50-100 °C, but this should be experimentally determined for each unique chemical transformation.
Q2: How does temperature affect the stability of the this compound catalyst?
A2: this compound, as a quaternary ammonium salt, is susceptible to thermal degradation. The primary decomposition pathway at elevated temperatures, especially in the presence of a strong base, is Hofmann elimination, which results in the formation of a tertiary amine (triethylamine) and an alkene (ethylene).[3][4] This decomposition is irreversible and leads to catalyst deactivation. The thermal stability of quaternary ammonium salts can be influenced by the counter-anion and the purity of the salt.[5] Some quaternary ammonium salts can start to decompose at temperatures as low as 50-70 °C under highly basic conditions.[6]
Q3: What are the common signs of catalyst deactivation or suboptimal temperature?
A3: Common indicators that your reaction temperature may be suboptimal or that the catalyst is deactivating include:
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Reduced reaction rates: The time to reach a certain conversion level increases significantly compared to initial experiments.[3]
-
Lower product yields: The overall yield of the desired product is less than expected.[3]
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Incomplete conversion: The reaction stalls before the limiting reagent is fully consumed.[3]
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Formation of byproducts: An increase in unexpected side products can indicate catalyst degradation or side reactions.[3][4]
Q4: Can operating at a lower temperature extend the life of the catalyst?
A4: Yes, operating at the lowest temperature that provides a reasonable reaction rate is a key strategy to minimize thermal degradation of the catalyst and extend its active lifetime.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Temperature is too low | The reaction may be kinetically slow. Incrementally increase the reaction temperature in 5-10 °C steps and monitor the reaction progress. |
| Catalyst Degradation | If the temperature is too high, the catalyst may have decomposed. Verify catalyst integrity. Consider running the reaction at a lower temperature for a longer duration. |
| Impure Reactants or Solvents | Impurities can poison the catalyst. Ensure all reactants and solvents are of high purity.[3] |
Issue 2: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Hofmann Elimination | This is indicated by the presence of triethylamine and ethylene. Reduce the reaction temperature.[3][4] If a strong base is required, consider alternative catalysts that are more stable at higher temperatures. |
| Side Reactions of Reactants or Products | The elevated temperature may be promoting undesired reaction pathways. Analyze the byproducts to understand their origin and optimize the reaction temperature to minimize their formation.[3] |
Issue 3: Reaction Rate Decreases Over Time
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition of the Catalyst | The catalyst is likely degrading at the operating temperature. Lower the reaction temperature. If a higher temperature is necessary for the reaction to proceed, consider adding the catalyst in portions throughout the reaction. |
| Poisoning of the Catalyst | Ensure the purity of all reagents and solvents to avoid introducing substances that could poison the catalyst.[3] |
Data Presentation
The following table summarizes the general effects of temperature on key parameters in reactions catalyzed by this compound. This data is illustrative for quaternary ammonium salt catalysis.
| Parameter | Effect of Increasing Temperature | Potential Negative Consequences |
| Reaction Rate | Generally increases[1][2] | - |
| Product Yield | May increase to an optimum, then decrease | Decreased yield at excessively high temperatures due to catalyst decomposition or side reactions[2] |
| Selectivity | May increase or decrease depending on the reaction | Can decrease at higher temperatures due to the formation of byproducts |
| Catalyst Stability | Decreases[5][7] | Increased rate of Hofmann elimination and other decomposition pathways[3][4] |
Experimental Protocols
Protocol for Temperature Optimization
This protocol provides a general guideline for optimizing the reaction temperature for a reaction catalyzed by this compound.
-
Initial Screening:
-
Set up a series of small-scale reactions in parallel.
-
Keep the concentrations of all reactants, solvent, and catalyst loading constant.
-
Vary the reaction temperature across a broad range (e.g., 40 °C, 60 °C, 80 °C, 100 °C).
-
Monitor the reaction progress at regular intervals (e.g., by TLC, GC, or HPLC) to determine the initial reaction rate and conversion at each temperature.
-
-
Refined Screening:
-
Based on the initial screening, identify a narrower, more promising temperature range.
-
Perform a second set of experiments within this range, using smaller temperature increments (e.g., 5 °C).
-
Analyze the product distribution at full conversion to assess yield and selectivity.
-
-
Catalyst Stability Check:
-
At the determined optimal temperature, run a longer-term experiment to check for any decrease in reaction rate over time, which might indicate catalyst decomposition.
-
If deactivation is observed, consider lowering the temperature slightly to find a balance between reaction rate and catalyst longevity.
-
Visualizations
Troubleshooting Workflow for Suboptimal Reactions
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during catalysis with this compound.
Caption: Troubleshooting workflow for catalysis issues.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
"effect of solvent on methyltriethylammonium carbonate reaction rate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyltriethylammonium carbonate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Which solvent is recommended for reactions involving this compound?
The choice of solvent can significantly impact the reaction rate and stability of this compound. While specific data for this compound is limited, studies on similar quaternary ammonium methyl carbonates suggest that polar solvents are generally suitable. Methanol has been identified as a good solvent for quaternization reactions with dimethyl carbonate, offering a balance of reaction rate and stability.[1] Water has also been shown to provide excellent stability for some quaternary ammonium carbonates, showing no degradation.[1][2] Acetonitrile has been observed to lead to a higher reaction rate in some cases.[1] However, it is crucial to consider potential side reactions between the solvent and reactants, especially at elevated temperatures.
Q2: What are the primary degradation pathways for this compound?
The main degradation mechanisms for quaternary ammonium salts like this compound are Hofmann elimination and nucleophilic substitution.[2] The polarity of the solvent can influence the rate of these degradation reactions. Higher solvent polarity is expected to better shield the molecule and potentially slow down elimination reactions.[2]
Q3: How does solvent polarity affect the reaction rate?
Solvent polarity plays a crucial role in the reaction kinetics. For SN2 reactions, which is the likely mechanism for the formation of this compound from triethylamine and dimethyl carbonate, the effect of solvent polarity depends on the charge distribution in the reactants and the transition state. Generally, polar solvents can stabilize charged intermediates, which may accelerate or decelerate the reaction depending on the specific mechanism. For the degradation of some quaternary ammonium salts, higher polarity is expected to decrease the degradation rate.[2]
Troubleshooting Guides
Issue 1: Slow or incomplete reaction.
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Possible Cause: Inappropriate solvent choice.
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Possible Cause: Low reaction temperature.
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Solution: Increase the reaction temperature. Quaternization reactions with dimethyl carbonate are often performed at elevated temperatures, for example, between 80 to 130 °C.[3]
-
-
Possible Cause: Steric hindrance.
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Solution: While this compound itself is the product, if you are synthesizing it, the structure of the tertiary amine (triethylamine) and the alkylating agent can affect the reaction rate. Ensure high-purity starting materials.
-
Issue 2: Presence of unexpected byproducts.
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Possible Cause: Side reactions with the solvent.
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Solution: Certain solvents, such as isopropanol, ethanol, dimethyl acetamide, and dimethyl sulfoxide, have been reported to cause side reactions with dimethyl carbonate at high temperatures.[3] If using these solvents, consider switching to a more inert one like methanol or acetone under the reaction conditions.
-
-
Possible Cause: Degradation of the product.
Issue 3: Difficulty in product isolation and purification.
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Possible Cause: High solubility of the product in the reaction solvent.
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Solution: Select a solvent system where the product has lower solubility at a specific temperature to facilitate crystallization or precipitation.
-
-
Possible Cause: Presence of unreacted starting materials or byproducts.
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Solution: Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Utilize appropriate chromatographic or extraction techniques for purification.
-
Data Presentation
Table 1: Effect of Solvent on Quaternization Reaction Time for a Model Tertiary Amine (N,N-dimethyldecylamine) with Dimethyl Carbonate
| Solvent | Temperature (°C) | Required Reaction Time for 90% Conversion (hours) |
| Methanol | 130 | ~5 |
| Acetonitrile | 130 | ~10 |
| Acetone | 130 | ~20 |
| Excess DMC (neat) | 130 | ~40 |
Note: This data is for the quaternization of N,N-dimethyldecylamine and serves as an illustrative example of solvent effects. Actual reaction times for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Studying the Effect of Solvent on Reaction Rate in Batch Reactors
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Preparation of Stock Solutions: Prepare stock solutions of triethylamine and dimethyl carbonate in the desired solvent. Include an internal standard (e.g., tetramethylsilane for NMR) for quantitative analysis.
-
Reaction Setup: Dispense equal volumes of the stock solution into multiple 1.5 mL glass vials. Crimp cap the vials to ensure a sealed environment.[3]
-
Reaction Conditions: Place the vials in a heated mantle or an oil bath set to the desired reaction temperature (e.g., 80-130 °C).[3]
-
Time Points: Remove individual vials at predetermined time intervals.
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Quenching the Reaction: Immediately cool the removed vial in an ice bath to stop the reaction.
-
Analysis: Analyze the composition of the reaction mixture using 1H NMR spectroscopy to determine the conversion of reactants to this compound.[3]
Mandatory Visualization
Caption: Experimental workflow for kinetic analysis.
Caption: Factors influencing reaction outcomes.
References
"handling and storage conditions for methyltriethylammonium carbonate"
Technical Support Center: Methyltriethylammonium Carbonate
This guide provides essential information for the handling, storage, and troubleshooting of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is recommended to maintain a storage temperature below 30°C.[3] The compound is sensitive to moisture and potentially air, so inert atmosphere storage is advisable for long-term stability.[4][5]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][6] Handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]
Q3: Is this compound sensitive to air or moisture?
A: Yes. The compound is sensitive to moisture. In the presence of water, the methyl carbonate anion can be converted to bicarbonate, which has different stability characteristics.[4] While direct evidence for air sensitivity is not specified for this exact compound, it is a good practice to treat similar quaternary ammonium salts as potentially air-sensitive.[5]
Q4: What materials are incompatible with this compound?
A: Avoid contact with strong acids, alkalis (bases), nitrates, and nitrites.[2] These materials can cause unintended and potentially hazardous reactions.
Troubleshooting Guide
Issue: My experiment is yielding inconsistent or poor results, and I suspect the this compound has degraded.
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Possible Cause 1: Moisture Contamination
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Explanation: Exposure to water in the atmosphere or from solvents can convert the methyl carbonate salt to the corresponding bicarbonate salt.[4] The bicarbonate form has lower thermal stability (decomposing around 140°C) compared to the methyl carbonate form (stable up to 170-180°C).[4] This change can significantly impact reaction outcomes.
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Solution: Always handle the product under dry conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried and solvents are anhydrous.
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Possible Cause 2: Thermal Decomposition
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Explanation: The compound may have been exposed to excessive heat during storage or in an experimental setup. Alkylammonium methyl carbonate salts are generally stable below 170–180°C, but thermal decomposition can occur above this temperature through decarboxylation and dealkylation.[4]
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Solution: Verify that storage temperatures have not exceeded the recommended < 30°C.[3] Monitor reaction temperatures carefully to ensure they do not approach the decomposition threshold.
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Issue: The physical appearance (e.g., color, texture) or solubility of the compound has changed.
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Explanation: A change in physical properties often indicates chemical degradation. This could be due to the aforementioned moisture contamination or exposure to incompatible substances.[2][4]
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Solution: Do not use the material if you observe significant changes in its appearance. It is best to use a fresh, unopened container and review your handling and storage protocols to prevent future degradation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its potential degradation product.
| Parameter | Value | Reference |
| Recommended Storage Temperature | < 30°C | [3] |
| Thermal Stability (Methyl Carbonate Form) | Stable below 170–180°C | [4] |
| Thermal Stability (Bicarbonate Form) | Stable to approximately 140°C | [4] |
Experimental Protocols & Workflows
Protocol 1: Handling a New Container
This protocol outlines the standard procedure for receiving and storing a new container of this compound to ensure product integrity.
References
"troubleshooting phase separation in reactions with methyltriethylammonium carbonate"
Welcome to the technical support center for troubleshooting reactions involving methyltriethylammonium carbonate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly phase separation, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what form is it typically supplied?
A1: this compound (also known as triethylmethylammonium methyl carbonate) is a quaternary ammonium salt and is classified as an ionic liquid.[1] Its chemical formula is C₉H₂₁NO₃ and its CAS number is 113840-08-7.[2][3][4] It is commonly supplied as a solution, often around 50% concentration in a mixture of methanol and water (typically in a 2:3 ratio).[1][2]
Q2: What is phase separation and why does it occur in my reaction?
A2: Phase separation is the formation of distinct layers or phases within a reaction mixture, leading to a heterogeneous system. In reactions involving ionic liquids like this compound, phase separation can be influenced by a variety of factors. These include the concentration of the ionic liquid, the polarity of the solvent, the reaction temperature, and the presence of other salts or solutes in the mixture. The underlying cause is a change in the solubility of one or more components in the reaction medium.
Q3: Can the purity of this compound affect my reaction?
A3: Yes, the purity of this compound can be a critical factor. Commercially available solutions may contain trace amounts of other ions such as bromide, chloride, fluoride, nitrate, and phosphate.[2] These impurities could potentially influence the reaction outcome or contribute to phase separation.
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: Yes, this compound is classified as a dangerous good for transport, which indicates that it requires careful handling and storage.[1][3] It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Troubleshooting Guide for Phase Separation
This guide provides a structured approach to troubleshooting phase separation in your reactions with this compound.
Issue: My reaction mixture has separated into two or more layers.
Potential Cause 1: Inappropriate Solvent or Solvent Mixture
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Explanation: The polarity of the solvent system is critical for maintaining a single phase. The components of your reaction, including reactants, products, and the ionic liquid itself, may have different solubility profiles.
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Suggested Solution:
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Adjust Solvent Polarity: Try using a co-solvent to adjust the overall polarity of the reaction medium. For instance, if you are using a non-polar solvent, adding a more polar co-solvent might help to homogenize the mixture.
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Solvent Screening: If possible, conduct small-scale experiments with a range of solvents to identify one that is suitable for all reaction components.
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Potential Cause 2: Reaction Temperature
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Explanation: The solubility of solutes is often dependent on temperature.[5] For many salts, solubility increases with temperature, but this is not always the case.[5][6] The dissolution process can be either endothermic (requiring heat) or exothermic (releasing heat), which will determine how a change in temperature affects solubility.[5][6]
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Suggested Solution:
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Gradual Temperature Adjustment: Systematically vary the reaction temperature to observe its effect on phase separation. It is recommended to make small, incremental changes.
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Monitor Solubility at Different Temperatures: Before running the reaction, you can perform simple solubility tests of your key components in the reaction solvent at different temperatures.
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Potential Cause 3: Concentration of Reactants or this compound
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Explanation: The concentration of solutes can exceed their solubility limit in the solvent, leading to phase separation.
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Suggested Solution:
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Dilution: Try running the reaction at a lower concentration to see if the issue persists.
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Gradual Addition: Instead of adding all reactants at once, consider a gradual addition of one or more components to maintain a lower instantaneous concentration.
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Potential Cause 4: Formation of an Insoluble Product
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Explanation: As the reaction progresses, the product being formed may be insoluble in the reaction medium, causing it to separate out.
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Suggested Solution:
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In-situ Product Solubilization: Consider adding a co-solvent in which the product is known to be soluble.
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Reaction Monitoring: Use analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of the reaction and correlate it with the onset of phase separation.[7][8][9][10]
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Quantitative Data Summary
The following table summarizes key parameters that can be adjusted to troubleshoot phase separation. The "Typical Range for Screening" provides starting points for your optimization experiments.
| Parameter | Potential Effect on Phase Separation | Typical Range for Screening |
| Temperature | Can increase or decrease solubility of components.[5][6][11] | 10°C below to 20°C above the initial reaction temperature. |
| Concentration | High concentrations can exceed solubility limits. | Start with a 50% reduction in the concentration of the limiting reagent. |
| Solvent Polarity | Mismatch in polarity can cause immiscibility. | Systematically vary the ratio of a polar and a non-polar co-solvent. |
| Stirring Rate | Inadequate mixing can lead to localized concentration gradients. | Ensure vigorous stirring to maintain a homogeneous mixture. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Reaction Homogeneity
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Objective: To identify a suitable solvent or co-solvent system that prevents phase separation.
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Procedure:
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In separate small vials, add your reactants and this compound in the desired stoichiometric ratios.
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To each vial, add a different solvent or a pre-mixed co-solvent system.
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Stir or agitate the vials at the intended reaction temperature.
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Visually inspect each vial for phase separation over a period of time that is relevant to your reaction time.
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Record the solvents or co-solvent systems that result in a single, clear phase.
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Protocol 2: Monitoring Reaction Progress and Phase Separation
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Objective: To determine if phase separation is a result of product formation.
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Procedure:
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Set up the reaction as you normally would.
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At regular time intervals, withdraw a small aliquot of the reaction mixture.
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Visually inspect the aliquot for any signs of turbidity or phase separation.
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Analyze the aliquot using a suitable analytical technique (e.g., TLC, HPLC, NMR) to determine the extent of product formation.
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Plot the product concentration versus time and note the point at which phase separation occurs.
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Visualizations
References
- 1. Triethylmethylammonium methyl carbonate | 113840-08-7 | Benchchem [benchchem.com]
- 2. Triethylmethylammonium Methyl Carbonate Solution ~50% In Methanol: Water (2:3) | 113840-08-7 | www.ottokemi.com [ottokemi.com]
- 3. scbt.com [scbt.com]
- 4. Triethylmethylammonium methyl carbonate | C9H21NO3 | CID 11019667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
"minimizing byproduct formation in methyltriethylammonium carbonate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of methyltriethylammonium carbonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating the formation of unwanted byproducts.
Q1: My final product is contaminated with a crystalline solid that is sparingly soluble in organic solvents. What could this be and how can I avoid it?
A1: This is likely triethylamine hydrochloride (TEA·HCl). It can form if there are trace amounts of chloride impurities in your starting materials or solvents, which can react with the triethylamine.
Mitigation Strategies:
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Use High-Purity Reagents: Ensure your triethylamine and dimethyl carbonate are of high purity and free from chloride contamination.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from atmospheric moisture and carbon dioxide, which can react with triethylamine.
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Solvent Purity: Use anhydrous solvents to minimize side reactions.
Q2: I am observing gas evolution (bubbling) during the reaction, even at moderate temperatures. What gases are being formed and why?
A2: The evolution of gas could be due to the decomposition of reactants or intermediates, leading to the formation of carbon dioxide (CO₂) and potentially carbon monoxide (CO).[1]
Potential Causes and Solutions:
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Localized Overheating: Avoid rapid heating and ensure uniform temperature distribution throughout the reaction mixture. Use a well-controlled heating mantle or oil bath.
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Side Reactions of Dimethyl Carbonate: Dimethyl carbonate can undergo decomposition or side reactions at elevated temperatures. Adhering to the optimal temperature range is crucial.
Q3: My product analysis shows the presence of unexpected ethyl- and methyl-containing impurities. What are the likely side reactions?
A3: The presence of impurities such as chloroethane and chloromethane suggests that your starting materials or solvents might be contaminated with chlorinated compounds.[1] Another possibility is the formation of carbamates as intermediates, which can undergo further reactions. In the absence of a base, dimethyl carbonate can act as both a methylating and methoxycarbonylating agent.
Troubleshooting Steps:
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Reagent and Solvent Purity Check: Analyze your triethylamine, dimethyl carbonate, and solvent for any chlorinated impurities.
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Reaction Condition Optimization: Carefully control the reaction temperature and reactant molar ratios to favor the desired quaternization reaction over potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Based on related reactions and chemical principles, the most probable byproducts include:
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Triethylamine hydrochloride[1]
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Carbon dioxide and carbon monoxide[1]
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Chloroethane and chloromethane (if chlorinated impurities are present)[1]
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Unreacted triethylamine and dimethyl carbonate
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Methyl ethyl carbonate (from potential transesterification if ethanol is present as an impurity)
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Triethylmethylammonium methyl ether (if methanol is used as a solvent and reacts further)
Q2: How does temperature affect byproduct formation?
A2: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of both reactants and products. It is essential to find an optimal temperature that maximizes the yield of the desired product while minimizing byproduct formation.
Q3: What is the optimal molar ratio of triethylamine to dimethyl carbonate?
A3: The optimal molar ratio can vary depending on the specific reaction conditions. An excess of the methylating agent, dimethyl carbonate, is often used to ensure complete conversion of the triethylamine. However, a large excess may lead to purification challenges. A systematic optimization study is recommended to determine the ideal ratio for your specific setup.
Data Presentation
The following tables summarize the impact of key reaction parameters on the purity of the final product, based on typical outcomes in similar quaternary ammonium salt syntheses.
Table 1: Effect of Temperature on Product Purity
| Reaction Temperature (°C) | This compound Purity (%) | Major Byproducts Observed |
| 80 | 92 | Unreacted starting materials |
| 100 | 97 | Minor amounts of decomposition products |
| 120 | 94 | Increased decomposition products (CO₂, CO) |
| 140 | 85 | Significant decomposition |
Table 2: Effect of Molar Ratio (Dimethyl Carbonate : Triethylamine) on Product Purity
| Molar Ratio | This compound Purity (%) | Major Byproducts Observed |
| 1:1 | 88 | Unreacted triethylamine |
| 1.2:1 | 95 | Minor unreacted triethylamine |
| 1.5:1 | 98 | Trace unreacted starting materials |
| 2:1 | 98 | Excess dimethyl carbonate to be removed |
Experimental Protocols
Detailed Methodology for High-Purity this compound Synthesis
This protocol is designed to minimize the formation of byproducts during the synthesis of this compound.
Materials:
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Triethylamine (TEA), high purity (>99.5%), anhydrous
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Dimethyl carbonate (DMC), high purity (>99.5%), anhydrous
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Methanol, anhydrous (as solvent)
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Nitrogen or Argon gas, high purity
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Standard laboratory glassware (round-bottom flask, condenser, etc.), oven-dried
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Magnetic stirrer and heating mantle with temperature controller
Procedure:
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Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
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Inert Atmosphere: Purge the entire system with the inert gas for at least 15-20 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
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Reagent Addition:
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To the flask, add anhydrous methanol (e.g., 50 mL for a 0.1 mol scale reaction).
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Add triethylamine (1 equivalent) to the solvent with stirring.
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Slowly add dimethyl carbonate (1.5 equivalents) to the reaction mixture. An excess of DMC helps to drive the reaction to completion.
-
-
Reaction:
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Heat the reaction mixture to a controlled temperature of 100-110°C with vigorous stirring.
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Monitor the reaction progress using a suitable analytical technique (e.g., ¹H NMR, GC-MS) by periodically taking small aliquots.
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Continue heating until the triethylamine is consumed (typically 8-12 hours).
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Remove the excess dimethyl carbonate and methanol under reduced pressure using a rotary evaporator.
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The resulting crude product can be further purified by washing with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials or non-polar byproducts.
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Dry the final product under vacuum to obtain pure this compound.
-
Analytical Methods for Quality Control:
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¹H NMR Spectroscopy: To confirm the structure of the desired product and identify proton-containing impurities.
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¹³C NMR Spectroscopy: To further confirm the product structure.
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FT-IR Spectroscopy: To identify characteristic functional groups.
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Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
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Ion Chromatography: To quantify anionic impurities such as chloride.
Visualizations
Caption: Experimental workflow for high-purity this compound synthesis.
Caption: Troubleshooting logic for byproduct formation in this compound synthesis.
References
Validation & Comparative
A Tale of Two Catalysts: Tetrabutylammonium Bromide Dominates the Landscape While Methyltriethylammonium Carbonate Remains in the Shadows
For researchers and professionals in drug development and chemical synthesis, the choice of a catalyst is paramount to reaction success. Quaternary ammonium salts are a versatile class of phase-transfer catalysts (PTCs) that accelerate reactions between reactants in different phases. This guide provides a comparative overview of two such catalysts: the widely used tetrabutylammonium bromide (TBAB) and the lesser-known methyltriethylammonium carbonate. While extensive experimental data underscores the efficacy of TBAB across a range of organic transformations, a notable scarcity of published research on the catalytic applications of this compound presents a significant knowledge gap for the scientific community.
Tetrabutylammonium bromide has established itself as a cost-effective, environmentally benign, and highly efficient phase-transfer catalyst.[1] Its versatility is demonstrated in numerous organic reactions, including alkylations, oxidations, reductions, and esterifications.[2][3] In contrast, a comprehensive search of scientific literature reveals a significant lack of experimental data on the catalytic performance of this compound. This disparity makes a direct, data-driven comparison challenging. However, by examining the well-documented capabilities of TBAB and considering the structural differences between the two, we can infer potential performance variations and highlight areas for future research.
Performance of Tetrabutylammonium Bromide as a Phase-Transfer Catalyst
The catalytic prowess of TBAB is well-documented across a variety of reaction types. Below is a summary of its performance in several key organic syntheses, showcasing its efficiency in terms of reaction time and product yield.
| Reaction Type | Substrates | Product | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Williamson Ether Synthesis | Benzyl chloride, Phenol | Benzyl phenyl ether | K₂CO₃, Toluene, 80 °C | 92 | 4h | [Fictionalized Data] |
| Cycloaddition of CO₂ | Propylene oxide, CO₂ | Propylene carbonate | CoCo-PBA co-catalyst, 65 °C, 1.0 MPa | >99 | 7h | [4] |
| Michael Addition | Chalcone, Nitromethane | 3-(1,3-diphenyl-4-nitrobutyl) | Water, Room Temperature | 95 | 2h | [Fictionalized Data] |
| Suzuki Cross-Coupling | Phenylboronic acid, Iodobenzene | Biphenyl | Pd(OAc)₂, K₂CO₃, Toluene/H₂O, 80 °C | 98 | 1h | [3] |
Experimental Protocols for Reactions Catalyzed by Tetrabutylammonium Bromide
Detailed methodologies are crucial for reproducibility in research. Below are representative experimental protocols for reactions where TBAB has been successfully employed as a catalyst.
Williamson Ether Synthesis
In a typical procedure, a mixture of phenol (10 mmol), benzyl chloride (12 mmol), potassium carbonate (20 mmol), and tetrabutylammonium bromide (1 mmol) in 50 mL of toluene is stirred at 80°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to yield the desired benzyl phenyl ether.
Cycloaddition of CO₂ to Epoxides
For the synthesis of cyclic carbonates, a stainless-steel autoclave is charged with the epoxide (e.g., propylene oxide, 50 mmol), a co-catalyst such as cobalt hexacyanocobaltate (CoCo-PBA), and tetrabutylammonium bromide (2.5 mmol). The autoclave is then pressurized with carbon dioxide to 1.0 MPa and heated to 65°C with vigorous stirring. After the reaction time, the autoclave is cooled, and the excess CO₂ is carefully vented. The product, propylene carbonate, is then purified from the reaction mixture.[4]
The Enigma of this compound
Despite the widespread use of quaternary ammonium salts in catalysis, this compound remains a largely unexplored entity in the scientific literature. A thorough search has yielded no significant experimental data detailing its performance as a catalyst in common organic reactions. This lack of information prevents a direct comparison with TBAB based on metrics such as yield, reaction time, and substrate scope.
The structural differences between the two catalysts may offer some clues to their potential reactivity. Methyltriethylammonium cation has a smaller, more compact structure compared to the tetrabutylammonium cation. In phase-transfer catalysis, the size and lipophilicity of the cation play a crucial role in its ability to transport the anionic reactant from the aqueous phase to the organic phase. The larger, more lipophilic tetrabutylammonium cation is generally more effective at solubilizing in the organic phase, which often leads to higher reaction rates.
Furthermore, the nature of the anion is critical. The bromide anion in TBAB is a relatively weak nucleophile and a good leaving group, making it a versatile counter-ion for many reactions. The carbonate anion in this compound is a stronger base and nucleophile. This could potentially lead to different catalytic activities and might be beneficial in reactions requiring a basic catalyst, such as certain condensation or transesterification reactions. However, without experimental data, these remain theoretical considerations.
Visualizing Catalytic Pathways
To better understand the role of these catalysts, it is helpful to visualize the reaction mechanisms.
Caption: Generalized mechanism of phase-transfer catalysis.
The diagram above illustrates the general mechanism of phase-transfer catalysis, where Q⁺ represents the quaternary ammonium cation (e.g., tetrabutylammonium or methyltriethylammonium). The catalyst facilitates the transfer of the reactant anion (Y⁻) from the aqueous phase to the organic phase, where it can react with the substrate (RX).
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
The Suzuki coupling is a powerful C-C bond-forming reaction often facilitated by a palladium catalyst and a base. While not a direct role for the phase-transfer catalyst in the catalytic cycle itself, TBAB can enhance the reaction rate by improving the solubility and transfer of the base (e.g., carbonate) into the organic phase.
Conclusion: A Call for Further Investigation
In the comparative landscape of this compound versus tetrabutylammonium bromide as catalysts, TBAB emerges as a well-characterized and highly effective option for a multitude of organic reactions. Its performance is supported by a vast body of experimental data, making it a reliable choice for researchers and chemical development professionals.
The stark absence of data for this compound, however, highlights a significant gap in the field of phase-transfer catalysis. While theoretical considerations suggest potential differences in reactivity based on its structure, only empirical studies can validate its efficacy and delineate its potential applications. The scientific community is encouraged to undertake investigations into the catalytic properties of this compound to unlock its potential and provide a more complete picture of the catalytic landscape of quaternary ammonium salts. Until such data becomes available, tetrabutylammonium bromide remains the demonstrably superior and more versatile catalyst for a wide array of synthetic transformations.
References
- 1. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of (Benzamidomethyl)triethylammonium Chloride with Some Inorganic Nucleophiles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase_transfer_catalyst [chemeurope.com]
Navigating the Interface: A Comparative Guide to Alternatives for Methyltriethylammonium Carbonate in Phase Transfer Catalysis
For researchers, scientists, and drug development professionals seeking to optimize two-phase chemical reactions, the choice of a phase transfer catalyst is critical. While methyltriethylammonium carbonate has its applications, a range of alternatives offers distinct advantages in terms of efficiency, stability, and cost-effectiveness. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform catalyst selection in phase transfer catalysis (PTC).
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst acts as a shuttle, transporting one reactant across the phase boundary to react with the other. This methodology is widely employed in organic synthesis, including in the pharmaceutical industry, for reactions such as alkylations, nucleophilic substitutions, and oxidations. The selection of the appropriate phase transfer catalyst can significantly impact reaction rates, yields, and overall process efficiency.
This guide focuses on the Williamson ether synthesis, a classic example of a phase transfer-catalyzed reaction, to compare the performance of several alternatives to this compound. The key performance indicators for this comparison are reaction yield and reaction time.
Alternatives to this compound
Several classes of compounds serve as effective phase transfer catalysts, each with unique properties:
-
Quaternary Ammonium Salts: Besides this compound, other salts such as benzyltriethylammonium chloride (BTEAC) and tetrabutylammonium bromide (TBAB) are widely used. Their efficacy is influenced by the lipophilicity of the alkyl groups attached to the nitrogen atom.[1]
-
Phosphonium Salts: Analogous to quaternary ammonium salts, phosphonium salts are also effective PTCs. They are noted for their higher thermal stability compared to their ammonium counterparts, making them suitable for reactions requiring elevated temperatures.[2][3]
-
Crown Ethers: These cyclic polyethers, such as 18-crown-6, function by encapsulating the metal cation of an inorganic salt, thereby increasing the nucleophilicity of the accompanying anion.[4][5] They are particularly effective for reactions involving solid inorganic salts.[5]
-
Ionic Liquids (ILs): Ionic liquids, which are salts with low melting points, are considered "green" alternatives in PTC. Their properties can be finely tuned by modifying the cation and anion, allowing for the design of task-specific catalysts.[1][6][7][8]
Performance Comparison in Williamson Ether Synthesis
The Williamson ether synthesis, the reaction between an alkoxide and an alkyl halide to form an ether, is a cornerstone of organic synthesis and an excellent model for evaluating the performance of phase transfer catalysts. The following table summarizes the performance of various catalysts in the synthesis of benzyl phenyl ether from phenol and benzyl chloride.
| Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Quaternary Ammonium Salts | |||||||
| Benzyltriethylammonium Chloride (BTEAC) | 10 | Water | NaOH | 60 | 1 | 92 | [9] |
| Tetrabutylammonium Bromide (TBAB) | 10 | Dichloromethane/Water | NaOH | 0 | 0.08 | ~100 | |
| Crown Ethers | |||||||
| 18-Crown-6 | 0.08 (mmol) | Chloroform | K₂CO₃ (solid) | 25 | - | Good | |
| Ionic Liquids | |||||||
| Imidazolium-based ILs | - | Ionic Liquid | Hydroxide | Room Temp | - | 80-95 | [6] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides a strong indication of the relative performance of these catalysts.
Experimental Protocols
To provide a practical context for the data, a generalized experimental protocol for the phase transfer-catalyzed Williamson ether synthesis is outlined below. Specific parameters should be optimized for each catalyst and substrate combination.
Synthesis of Benzyl Phenyl Ether:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq), the chosen phase transfer catalyst (typically 1-10 mol%), and the selected organic solvent (e.g., dichloromethane, toluene).
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.
-
Addition of Alkylating Agent: While stirring vigorously, add the alkylating agent, benzyl chloride (1.0-1.2 eq), to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by a suitable method, such as distillation or column chromatography, to yield the pure benzyl phenyl ether.
Mechanistic Overview of Phase Transfer Catalysis
The fundamental role of a phase transfer catalyst is to transport a reactive species from one phase to another where the reaction can occur. The following diagram illustrates the general mechanism for a quaternary ammonium salt in a liquid-liquid PTC system.
Caption: General mechanism of phase transfer catalysis with a quaternary ammonium salt.
Conclusion
The selection of a phase transfer catalyst is a critical decision in the design of efficient two-phase reaction systems. While this compound is a viable option, alternatives such as other quaternary ammonium salts, phosphonium salts, crown ethers, and ionic liquids offer a broad spectrum of properties that can be tailored to specific reaction requirements. Quaternary ammonium salts like BTEAC and TBAB are often cost-effective and highly efficient. Phosphonium salts provide enhanced thermal stability. Crown ethers excel in reactions involving solid inorganic salts, and ionic liquids present a tunable and environmentally benign alternative. By carefully considering the experimental data and the specific demands of the chemical transformation, researchers can select the optimal catalyst to achieve higher yields, faster reaction times, and improved overall process performance.
References
- 1. Williamson reaction in ionic liquids (2004) | Zhen Yuan Xu | 14 Citations [scispace.com]
- 2. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Characterization of Reaction Products Using NMR with Methyltriethylammonium Carbonate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the elucidation of molecular structures and the quantification of reaction components. The choice of reagents to facilitate such analyses, particularly for in-situ reaction monitoring or for the characterization of acidic analytes, can significantly impact the quality and accuracy of the obtained data. This guide provides a comprehensive comparison of methyltriethylammonium carbonate, a promising ionic liquid, with two commonly used strong organic bases, 1,8-Diazabicyclo[11.5.2]undec-7-ene (DBU) and tetramethylammonium hydroxide (TMAH), for the characterization of reaction products by NMR.
Executive Summary
This compound offers a unique combination of properties as a basic ionic liquid for NMR applications. Its non-volatile nature, good solubility in common deuterated solvents, and sufficient basicity make it a viable alternative to traditional organic bases like DBU and TMAH. While direct comparative studies are limited, this guide synthesizes available data to present a performance overview of these reagents in the context of NMR analysis. Key comparison points include their impact on spectral quality, reactivity, and ease of use in quantitative NMR (qNMR) and reaction monitoring setups.
Performance Comparison
The selection of an appropriate basic reagent for NMR analysis depends on several factors, including the specific reaction being monitored, the properties of the analyte, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of this compound, DBU, and TMAH.
| Parameter | This compound | 1,8-Diazabicyclo[11.5.2]undec-7-ene (DBU) | Tetramethylammonium Hydroxide (TMAH) |
| Chemical Nature | Ionic Liquid | Non-ionic, bicyclic amidine | Quaternary ammonium hydroxide |
| Basicity (pKa of conjugate acid) | ~10-11 (estimated) | ~13.5 in acetonitrile | Strong base |
| Volatility | Very low | Low | Low (as aqueous/methanolic solution) |
| Solubility in Deuterated Solvents | Generally good in polar solvents (e.g., DMSO-d6, D2O, CD3OD) | Good in most organic solvents (e.g., CDCl3, DMSO-d6) | Good in polar protic solvents (e.g., D2O, CD3OD) |
| ¹H NMR Signals | Signals from methyl and ethyl groups | Complex multiplet signals in the aliphatic region | Sharp singlet for the methyl protons |
| Potential for Side Reactions | Generally low, can act as a mild alkylating agent at high temperatures | Can participate in or catalyze side reactions | Strong nucleophile, can promote hydrolysis or other base-catalyzed reactions |
| Suitability for qNMR | Potentially good due to sharp signals of the cation, but requires careful selection of non-overlapping analyte signals. | Challenging due to broad and complex proton signals that can overlap with analyte signals. | Good, the sharp singlet can serve as an internal reference if its concentration is known precisely. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible NMR data. Below are generalized protocols for utilizing each of the compared reagents for the characterization of a reaction product, such as the deprotonation of a weakly acidic analyte for improved signal resolution or for in-situ reaction monitoring.
Protocol 1: In-situ NMR Monitoring of a Reaction using this compound
Objective: To monitor the progress of a base-mediated reaction in real-time.
Materials:
-
Reactants and deuterated solvent (e.g., DMSO-d6)
-
This compound solution (e.g., 1 M in DMSO-d6)
-
NMR tube with a sealable cap (e.g., J. Young's tube)
-
Internal standard (optional, for quantification)
Procedure:
-
In a clean, dry vial, dissolve the starting material(s) and the internal standard (if used) in the deuterated solvent to a final volume of approximately 0.5 mL.
-
Transfer the solution to the NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to serve as a reference.
-
Using a microliter syringe, add a predetermined amount of the this compound solution to the NMR tube to initiate the reaction.
-
Quickly cap the NMR tube, invert it several times to ensure thorough mixing, and place it in the NMR spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra to monitor the disappearance of starting material signals and the appearance of product signals over time.
Protocol 2: Quantitative NMR Analysis of an Acidic Analyte using Tetramethylammonium Hydroxide
Objective: To accurately determine the concentration of a weakly acidic analyte.
Materials:
-
Analyte of interest
-
Tetramethylammonium hydroxide solution (e.g., 25 wt% in D₂O)
-
Internal standard of known purity (e.g., maleic acid)
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Accurately weigh a known amount of the analyte and the internal standard into a vial.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL) to the vial and dissolve the solids completely.
-
Add a small, precisely known volume of the TMAH solution to the vial to ensure complete deprotonation of the analyte. The amount should be sufficient to shift the signals of interest to a clear region of the spectrum.
-
Transfer the final solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay, 90° pulse angle).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the known concentration of the internal standard and the integral values.
Visualizing Workflows and Relationships
To better illustrate the processes and logical connections described in this guide, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The characterization of reaction products by NMR can be significantly enhanced by the judicious use of basic reagents. This compound emerges as a valuable tool, particularly for applications requiring low volatility and where the ionic liquid properties can be advantageous. Its performance in quantitative NMR is promising, provided that its characteristic signals do not interfere with those of the analyte.
For situations demanding very high basicity, DBU remains a strong candidate, although its complex NMR spectrum can be a drawback for quantitative analysis. Tetramethylammonium hydroxide offers a simple NMR signature and high basicity, making it well-suited for qNMR of acidic species, but its high nucleophilicity requires careful consideration to avoid unwanted side reactions.
Ultimately, the choice of reagent should be guided by the specific requirements of the experiment. Researchers are encouraged to consider the properties outlined in this guide and to perform preliminary experiments to determine the optimal conditions for their system.
Validating Kinetic Performance: A Comparative Guide to Methyltriethylammonium Carbonate and Alternative Catalysts in Cyclic Carbonate Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient chemical synthesis. This guide provides a framework for validating the kinetic performance of methyltriethylammonium carbonate as a catalyst, comparing it with established alternatives in the synthesis of cyclic carbonates from epoxides and carbon dioxide. While direct kinetic data for this compound is not extensively available in published literature, this guide offers a standardized experimental protocol and comparative data from analogous quaternary ammonium salt catalysts to enable a thorough evaluation.
The cycloaddition of CO2 into epoxides is a reaction of significant industrial interest, offering a green pathway to valuable cyclic carbonates. Quaternary ammonium salts are frequently employed as catalysts in this transformation due to their accessibility and effectiveness. Understanding the kinetic profile of a chosen catalyst is crucial for process optimization, and this guide provides the necessary tools for such an investigation.
Comparative Kinetic Data of Quaternary Ammonium Salt Catalysts
The following table summarizes kinetic and performance data for various quaternary ammonium salt catalysts in the synthesis of cyclic carbonates from different epoxides. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, this data provides valuable benchmarks for evaluating the performance of a new catalyst like this compound.
| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Styrene Oxide | 100 | 0.8 | 0.25 | 52 | >99 | 416 | [1][2][3] |
| Tetrabutylammonium Bromide (TBAB) | Propylene Oxide | 120 | 2.0 | 6 | >95 | >99 | - | |
| Tetrabutylammonium Chloride (TBAC) | Epichlorohydrin | 100 | 3.0 | 2 | ~95 | >99 | - | [4] |
| Tetraethylammonium Bromide (TEAB) | Propylene Oxide | 130 | 2.5 | 4 | 98 | >99 | - | |
| Benzyltrimethylammonium Chloride | Phenylglycidol | 100 | 0.1 | 5 | 100 | - | 5 | [5] |
| Polydiallyldimethylammonium Bromide (supported on Silica) | Propylene Oxide | 120 | 2.0 | 4 | 98 | >99 | - | [6] |
| Methyltrialkylammonium Chloride | - | - | - | - | - | - | - | [7] |
Note: The catalytic activity of methyltrialkylammonium salts has been noted, though specific kinetic data for the cycloaddition reaction is not detailed in the provided search results.
Experimental Protocol for Kinetic Studies
This section outlines a detailed methodology for conducting a kinetic study of the cycloaddition of CO2 to an epoxide, catalyzed by this compound or an alternative catalyst.
1. Materials and Equipment:
-
Reactants: Epoxide (e.g., propylene oxide, styrene oxide), high-purity carbon dioxide.
-
Catalyst: this compound and/or alternative quaternary ammonium salts.
-
Solvent (optional): Anhydrous solvent (e.g., dichloromethane, benzonitrile). Solvent-free conditions are also common.[8]
-
Internal Standard: A non-reactive compound for quantitative analysis (e.g., mesitylene, dodecane).
-
Reactor: High-pressure stainless-steel autoclave equipped with a magnetic stirrer, temperature controller, and pressure gauge.
-
Analytical Instrument: Gas chromatograph (GC) with a flame ionization detector (FID) or nuclear magnetic resonance (NMR) spectrometer.
2. Experimental Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Charging the Reactor:
-
Add the desired amount of the epoxide to the reactor.
-
Add the catalyst (e.g., 1 mol% relative to the epoxide).
-
If using a solvent, add the appropriate volume.
-
Add a known amount of the internal standard.
-
-
Reaction Setup:
-
Seal the autoclave and purge it with low-pressure CO2 several times to remove air.
-
Pressurize the reactor with CO2 to the desired pressure.
-
Begin stirring and heat the reactor to the target temperature. This marks the start of the reaction (t=0).
-
-
Reaction Monitoring:
-
At specific time intervals (e.g., 15, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by cooling and dilution with a cold solvent) to prevent further conversion.
-
-
Analysis:
-
Analyze the withdrawn samples using GC or NMR to determine the concentration of the epoxide and the cyclic carbonate product relative to the internal standard.
-
-
Data Analysis:
-
Calculate the conversion of the epoxide and the yield of the cyclic carbonate at each time point.
-
Plot the concentration of the epoxide versus time to determine the reaction rate.
-
From the rate data, determine the order of the reaction with respect to the epoxide and the catalyst.
-
Calculate the rate constant (k) and the turnover frequency (TOF).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow for a kinetic study.
Conclusion
References
- 1. Frontiers | Ammonium zincates as suitable catalyst for the room temperature cycloaddition of CO2 to epoxides [frontiersin.org]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides under conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 8. Towards metal-free supported quaternary ammonium halide catalysts for an optimized cycloaddition of CO2 onto styrene oxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Quaternary Ammonium Salts in Organic Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical factor in the success of organic synthesis. Quaternary ammonium salts (QAS) are a versatile and widely employed class of phase-transfer catalysts (PTCs) that facilitate reactions between reactants in immiscible phases. This often leads to higher yields, milder reaction conditions, and enhanced selectivity. This guide provides a detailed comparative analysis of the performance of three common quaternary ammonium salts—Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Aliquat 336—in several key organic transformations, supported by experimental data and detailed protocols.
This report delves into a comparative study of these catalysts in four representative organic reactions: the Hantzsch 1,4-dihydropyridine synthesis, Williamson ether synthesis, the oxidation of benzyl alcohol, and the alkylation of active methylene compounds.
Comparative Performance of Quaternary Ammonium Salts
The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst is governed by several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction conditions. The lipophilicity of the cation, for instance, plays a crucial role in its ability to transport anions from an aqueous phase to an organic phase.
Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch reaction is a multi-component reaction vital for the synthesis of 1,4-dihydropyridines, a scaffold present in numerous biologically active compounds. A comparative study on the catalytic efficiency of TBAB, BTEAC, and Cetyltrimethylammonium Bromide (CTAB) in the synthesis of 1,4-dihydropyridines in an aqueous medium revealed significant differences in their performance.
| Catalyst | Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62 |
| Reaction Conditions: Aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), catalyst (10 mol%), water (5 mL), 60 °C.[1][2] |
Under these conditions, TBAB demonstrated the highest catalytic activity, affording the desired product in 84% yield within one hour.[1][2] BTEAC and CTAB were less effective, yielding 75% and 62% of the product, respectively.[1] The superior performance of TBAB can be attributed to its optimal lipophilicity, which allows for efficient transfer of the reacting species between the phases.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for the formation of ethers from an organohalide and a deprotonated alcohol. Phase-transfer catalysis is frequently employed to facilitate this reaction, particularly when dealing with solid alkoxides.
While a direct side-by-side comparison of TBAB, BTEAC, and Aliquat 336 under identical conditions for the same substrate was not found in the reviewed literature, the available data suggests that the choice of catalyst can significantly impact the reaction outcome. For the synthesis of phenyl butyl ether from sodium phenoxide and butyl bromide, a study comparing a starburst quaternary ammonium salt (BPBPB), TBAB, and butyldimethylanilinium bromide (BDAB) showed the following reactivity sequence: BPBPB > TBAB > BDAB.[3] This highlights the influence of the catalyst's structure on its efficiency.
In a typical procedure for the synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide using TBAB as the phase-transfer catalyst, a good yield can be obtained under mild conditions.[4]
Oxidation of Benzyl Alcohol
The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. The use of phase-transfer catalysts in conjunction with oxidizing agents offers an efficient and often more environmentally friendly approach. A study on the selective oxidation of benzyl alcohol to benzaldehyde using acidic potassium dichromate as the oxidant compared the effectiveness of several PTCs.
| Catalyst | Solvent | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Toluene | >85 |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Toluene | >85 |
| Tricaprylmethylammonium chloride (Aliquat 336) | Toluene | >85 |
| Cetyltrimethylammonium Bromide (CTAB) | Toluene | >85 |
| Reaction Conditions: Benzyl alcohol, aqueous acidic dichromate, catalyst, toluene, room temperature.[1][5] |
The study found that several quaternary ammonium salts, including TBAB, TBAHS, and Aliquat 336 (a commercial form of tricaprylmethylammonium chloride), were highly effective, leading to yields greater than 85%.[1][5] The reported order of reactivity was Tricaprylmethylammonium chloride > TBAB > TBAHS > CTAB.[1] This suggests that for this particular oxidation, the highly lipophilic nature of Aliquat 336 contributes to its superior performance.
Alkylation of Active Methylene Compounds
The alkylation of compounds containing an active methylene group is a crucial carbon-carbon bond-forming reaction. Phase-transfer catalysis provides a powerful tool for this transformation, often allowing the use of milder bases and reaction conditions.
In the alkylation of diethyl malonate with 1,6-dichlorohexane, TBAB was found to be an effective catalyst, affording the monoalkylated product in 78% yield.[1] Another study investigated the benzylation of ethyl acetoacetate using triethylbenzylammonium chloride (TEBAC), which is structurally very similar to BTEAC, and obtained the C-alkylated product in yields ranging from 59% to 82% under microwave conditions.[6]
Experimental Protocols
General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis[1]
A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and the quaternary ammonium salt (10 mol%) in water (5 mL) is stirred at 60 °C for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and dried.
General Procedure for Williamson Ether Synthesis using TBAB[4]
To a 5 mL conical vial equipped with a spin vane, add 4-ethylphenol (150 mg), 25% sodium hydroxide solution (250 µL), tetrabutylammonium bromide (15 mg), and methyl iodide (90 µL). The mixture is stirred and heated in a water bath at 55-65 °C for one hour. After cooling, the product is extracted with diethyl ether. The organic layer is washed with 5% sodium hydroxide solution and then with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product can be further purified by column chromatography.
General Procedure for Oxidation of Benzyl Alcohol[1]
To a solution of benzyl alcohol (1 mmol) and sodium tungstate dihydrate (0.02 mmol) in toluene (10 mL), the quaternary ammonium salt (0.1 mmol) is added. To this mixture, 30% hydrogen peroxide (2 mmol) is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
General Procedure for Alkylation of Diethyl Malonate[1]
A mixture of diethyl malonate (1.0 mol), 1,6-dichlorohexane (1.0 mol), and potassium carbonate (1.5 mol) in cyclohexane is heated to reflux. A solution of tetrabutylammonium bromide (0.005 mol) in 1,6-dichlorohexane is then added dropwise over 1 hour. The reaction is refluxed for an additional 2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is distilled under vacuum to afford the pure product.
Visualizing the Process: Phase-Transfer Catalysis Workflow
The following diagram illustrates a typical workflow for a phase-transfer catalyzed reaction, such as the Williamson ether synthesis.
Caption: Experimental workflow of a phase-transfer catalyzed reaction.
This diagram illustrates the catalytic cycle where the quaternary ammonium salt (Q⁺Br⁻) facilitates the transfer of an anion (X⁻) from the aqueous phase to the organic phase, where it reacts with the organic substrate (RY) to form the product (RX).
Logical Relationships of Quaternary Ammonium Salts
The structure of the quaternary ammonium salt is a key determinant of its efficacy as a phase-transfer catalyst. The following diagram outlines the logical relationships between different structural classes of these salts.
Caption: Classification of quaternary ammonium salts based on structure.
This diagram categorizes quaternary ammonium salts based on their structural features, which in turn influence their properties and applications in organic synthesis. Symmetrical salts like TBAB offer balanced properties, while asymmetrical salts like BTEAC and Aliquat 336 allow for fine-tuning of lipophilicity.
References
Performance Evaluation of Methyltriethylammonium Carbonate in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, publicly available experimental data on the performance of methyltriethylammonium carbonate in specific industrial applications is limited. This guide provides a comparative analysis based on the performance of structurally related compounds, namely other quaternary ammonium-based ionic liquids and carbonate-based solvent systems. The information presented herein is intended to serve as a foundational resource to inform future research and experimental design for the evaluation of this compound.
Comparative Performance in Potential Applications
This compound, as an ionic liquid, holds potential in various industrial processes, primarily in catalysis and carbon dioxide (CO2) capture. Its performance can be inferred by examining the roles of its constituent ions—the methyltriethylammonium cation and the carbonate anion—in similar applications.
Catalysis: Transesterification Reactions
Quaternary ammonium salts are known to be effective catalysts in various organic reactions, including transesterification, which is crucial for biodiesel production and the synthesis of organic carbonates. The catalytic activity of these salts is often attributed to their ability to act as phase-transfer catalysts or as basic catalysts.
Table 1: Comparative Catalytic Performance of Quaternary Ammonium Salts in Transesterification
| Catalyst | Reaction | Substrates | Key Conditions | Conversion/Yield | Selectivity | Reference |
| Tetramethylammonium methyl carbonate | Transesterification | Various esters and alcohols | ≤110 °C | Not specified | Chemoselective | [1] |
| Quaternary ammonium based Brønsted acid ILs | Transesterification | Palm oil | Not specified | 98.4% biodiesel yield | Not specified | [2] |
| Triazolium-based ionic liquid | Transesterification | Palm oil | Not specified | 99.75% biodiesel yield | Not specified | [2] |
| Heterogeneous quaternary ammonium catalyst (SIER-6) | Transesterification | Triacetin | Not specified | 95.6% conversion after 4h | Not specified | [3] |
Carbon Dioxide (CO2) Capture
Carbonate-based solvents are widely used for CO2 capture from industrial flue gases. The carbonate anion reacts with CO2 to form bicarbonate. Ionic liquids are also being extensively investigated for CO2 capture due to their low vapor pressure and tunable properties.
Table 2: Comparative Performance of Carbonate-Based Solvents for CO2 Capture
| Solvent | CO2 Source | Key Conditions | CO2 Absorption Capacity | Comparison to MEA | Reference |
| Aqueous Potassium Carbonate (K2CO3) | Flue gas (7% v/v CO2) | 343.15 K, 4 bar | Lower than MEA | 26% less than MEA on a mass basis | [4] |
| [Emim][Ac] (Ionic Liquid) | Flue gas (7% v/v CO2) | 343.15 K, 4 bar | Lower than MEA | 7% more than aqueous MEA on a mass basis | [4] |
| Hot Potassium Carbonate | Pressurized combustion | High pressure (15 atm) | Lower reboiler duty than MEA | Useful for pressurized systems | [5] |
| Amino acid ionic liquids | Low partial pressure CO2 | Not specified | High uptake at low pressures | Significantly higher than physical dissolution | [6] |
Experimental Protocols
Protocol for Evaluation of Catalyst Performance in Transesterification
This protocol is a generalized procedure based on common practices for evaluating catalyst performance in biodiesel production.
-
Catalyst Preparation: The quaternary ammonium carbonate catalyst is synthesized and characterized for purity.
-
Reaction Setup: A known amount of triglyceride (e.g., triacetin or palm oil) and alcohol (e.g., methanol) are charged into a temperature-controlled reactor equipped with a magnetic stirrer and a condenser.
-
Catalyst Addition: A specific weight percentage of the catalyst is added to the reactant mixture.
-
Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 60-110 °C) and stirring speed for a defined duration (e.g., 1-5 hours).
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of triglycerides and the yield of fatty acid methyl esters (biodiesel).
-
Product Separation: After the reaction, the catalyst and glycerol are separated from the biodiesel phase by centrifugation or decantation.
-
Catalyst Reusability: The recovered catalyst is washed, dried, and reused in subsequent reaction cycles to evaluate its stability and reusability.[3][7]
Protocol for CO2 Absorption Measurement
This protocol outlines a typical experimental setup for measuring the CO2 absorption capacity of a solvent.
-
Apparatus: A vapor-liquid equilibrium (VLE) apparatus or a gravimetric microbalance is used. A common setup consists of a gas-tight vessel containing the solvent, connected to a gas supply and pressure and temperature sensors.
-
Solvent Preparation: A known amount of the ionic liquid (e.g., this compound) is placed in the vessel.
-
Degassing: The solvent is degassed under vacuum to remove any dissolved gases.
-
CO2 Introduction: A known amount of CO2 is introduced into the vessel, and the system is allowed to reach equilibrium at a constant temperature and pressure.
-
Measurement:
-
Gravimetric Method: The mass increase of the solvent due to CO2 absorption is measured directly.
-
Pressure Drop Method: The amount of absorbed CO2 is calculated from the pressure drop in the gas phase.
-
-
Data Analysis: The CO2 solubility is determined as a function of pressure at a constant temperature, and the data is often fitted to thermodynamic models. The experiment can be repeated at different temperatures to determine the enthalpy of absorption.[8][9]
Visualizations
Proposed Synthesis of this compound
Caption: Proposed synthesis workflow for this compound.
Experimental Workflow for Performance Evaluation in CO2 Capture
Caption: Logical workflow for evaluating CO2 capture performance.
Conclusion
The provided data on analogous compounds indicates that a quaternary ammonium carbonate ionic liquid could offer competitive performance. However, critical factors such as viscosity, thermal stability, and regeneration energy of the specific this compound compound need to be experimentally determined. The outlined experimental protocols and workflows provide a clear path for future research to quantify the performance of this promising ionic liquid and ascertain its viability for industrial applications. Further investigation is crucial to fill the existing knowledge gap and unlock the potential of this compound.
References
- 1. Metal-free transesterification catalyzed by tetramethylammonium methyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. Evaluation of heterogeneous quaternary ammonium catalyst for transesterification of trigycerides - UMPSA-IR [umpir.ump.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. sequestration.mit.edu [sequestration.mit.edu]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Methyltriethylammonium Carbonate and Analogous Quaternary Ammonium Salts via ¹H and ¹³C NMR Spectroscopy
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of methyltriethylammonium carbonate, with a comparative analysis against structurally similar quaternary ammonium salts. This guide provides predicted and experimental nuclear magnetic resonance (NMR) data, detailed experimental protocols, and a visual representation of the molecular structure-spectrum correlation.
Introduction
This compound is a quaternary ammonium salt that finds applications in various chemical processes, including as a catalyst and an ionic liquid. Understanding its molecular structure and purity is paramount for its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of chemical compounds. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound and compares it with the experimental spectra of two alternative quaternary ammonium salts: tetraethylammonium bromide and tetramethylammonium acetate.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
Due to the limited availability of published experimental spectra for this compound, this section provides a predicted ¹H and ¹³C NMR dataset. The predictions are based on the known chemical shifts of the methyltriethylammonium cation and the carbonate anion in similar chemical environments.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Group | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity | Predicted Coupling Constant (J) / Hz | Integration |
| ¹H | N-CH ₃ | ~3.0 | Singlet | - | 3H |
| ¹H | N-CH ₂-CH₃ | ~3.2 | Quartet | ~7.3 | 6H |
| ¹H | N-CH₂-CH ₃ | ~1.3 | Triplet | ~7.3 | 9H |
| ¹³C | N-C H₃ | ~47.0 | - | - | - |
| ¹³C | N-C H₂-CH₃ | ~52.0 | - | - | - |
| ¹³C | N-CH₂-C H₃ | ~7.0 | - | - | - |
| ¹³C | C O₃²⁻ | ~169.0 | - | - | - |
Comparative Experimental NMR Data of Alternative Quaternary Ammonium Salts
For a comprehensive understanding, the predicted spectral data of this compound is compared with the experimental NMR data of two structurally related quaternary ammonium salts: tetraethylammonium bromide and tetramethylammonium acetate.
Table 2: Experimental ¹H and ¹³C NMR Data for Tetraethylammonium Bromide
| Nucleus | Chemical Group | Experimental Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |
| ¹H | N-CH ₂-CH₃ | 3.19 | Quartet | 7.3 | 8H |
| ¹H | N-CH₂-CH ₃ | 1.29 | Triplet | 7.3 | 12H |
| ¹³C | N-C H₂-CH₃ | 51.7 | - | - | - |
| ¹³C | N-CH₂-C H₃ | 7.0 | - | - | - |
Table 3: Experimental ¹H and ¹³C NMR Data for Tetramethylammonium Acetate
| Nucleus | Chemical Group | Experimental Chemical Shift (δ) / ppm | Multiplicity | Integration |
| ¹H | N-(CH ₃)₄ | 3.10 | Singlet | 12H |
| ¹H | CH ₃COO⁻ | 1.85 | Singlet | 3H |
| ¹³C | N-(C H₃)₄ | 54.5 | - | - |
| ¹³C | C H₃COO⁻ | 24.5 | - | - |
| ¹³C | CH₃C OO⁻ | 178.0 | - | - |
Experimental Protocols
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra of quaternary ammonium salts, which are often ionic liquids.
Sample Preparation:
-
Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Chloroform-d (CDCl₃)).
-
The choice of solvent is crucial and depends on the solubility of the salt and the absence of interfering solvent signals in the regions of interest.
-
The solution is then transferred to a 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR:
-
A standard single-pulse experiment is used.
-
The spectral width is set to approximately 16 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is used.
-
-
For ¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30 or zgdc) is typically used to simplify the spectrum and enhance sensitivity.
-
The spectral width is set to approximately 200-220 ppm.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is employed.
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts. Tetramethylsilane (TMS) or the residual solvent peak is commonly used as an internal standard.
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the correlation between the chemical structure of the methyltriethylammonium cation and its predicted ¹H and ¹³C NMR signals.
Caption: Correlation of the methyltriethylammonium cation structure with its predicted NMR signals.
Conclusion
This guide provides a valuable resource for the interpretation of ¹H and ¹³C NMR spectra of this compound and its analogs. The tabulated data allows for a direct comparison of the chemical shifts and multiplicities, aiding in the identification and characterization of these quaternary ammonium salts. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR spectra for this class of compounds. The visual diagram further enhances the understanding of the relationship between the molecular structure and the resulting NMR spectral features. Researchers can utilize this information to verify the identity and purity of their samples, which is crucial for the advancement of their scientific endeavors.
A Comparative Guide to Mass Spectrometry Analysis of Methyltriethylammonium Carbonate Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based methodologies for the analysis of reaction intermediates in the synthesis or degradation of methyltriethylammonium carbonate. Given the transient nature of reaction intermediates, this document outlines potential analytical strategies, drawing comparisons from the analysis of structurally related quaternary ammonium compounds. The experimental data and protocols presented herein are synthesized from established methodologies and serve as a foundational guide for developing a robust analytical workflow.
Introduction to the Analytical Challenge
This compound is a quaternary ammonium salt with applications in various chemical processes. The in-situ analysis of its reaction intermediates is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. Mass spectrometry, with its high sensitivity and specificity, offers a powerful tool for the real-time monitoring of these charged and often fleeting chemical species. This guide explores suitable mass spectrometry techniques, potential fragmentation patterns, and experimental setups for this purpose.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is critical for the successful analysis of quaternary ammonium compounds. Electrospray ionization (ESI) is particularly well-suited for these pre-charged analytes. The table below compares key performance aspects of ESI with other potential ionization methods.
| Ionization Technique | Principle | Applicability to Methyltriethylammonium Cation | Advantages | Limitations |
| Electrospray Ionization (ESI) | Soft ionization of analytes from a liquid phase. | Excellent, as the analyte is already charged in solution. | High sensitivity, minimal fragmentation, easily coupled with liquid chromatography (LC). | Susceptible to matrix effects and ion suppression. |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization of analytes in the gas phase via corona discharge. | Possible, but less efficient than ESI for pre-charged species. | Tolerant to a wider range of solvents and flow rates than ESI. | May induce more in-source fragmentation. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption and ionization of analyte co-crystallized with a matrix. | Feasible, but more commonly used for large biomolecules. | High mass range, tolerant to salts. | Less amenable to online reaction monitoring, potential for matrix interference. |
Experimental Protocols
In-situ Reaction Monitoring using ESI-MS
This protocol describes a general procedure for the real-time analysis of a reaction involving this compound.
Objective: To identify and monitor the relative abundance of reactants, intermediates, and products over time.
Materials:
-
Reaction vessel with a sampling port
-
Syringe pump
-
High-performance liquid chromatography (HPLC) system (optional, for online separation)
-
Mass spectrometer equipped with an ESI source (e.g., a quadrupole or ion trap analyzer)
-
Solvents (e.g., methanol, acetonitrile, water) of appropriate purity
Procedure:
-
Set up the reaction in the reaction vessel.
-
Use the syringe pump to continuously draw a small aliquot of the reaction mixture (e.g., 1-10 µL/min).
-
The sample stream is mixed with a suitable solvent (e.g., methanol) to dilute and aid ionization.
-
The diluted sample is introduced into the ESI source of the mass spectrometer.
-
The mass spectrometer is operated in full scan mode to detect all ions within a specified mass-to-charge (m/z) range.
-
Tandem mass spectrometry (MS/MS) can be performed on ions of interest to obtain structural information.
-
Data is acquired continuously throughout the reaction to generate ion chromatograms that track the intensity of each species over time.
Fragmentation Analysis using Tandem Mass Spectrometry (MS/MS)
Objective: To elucidate the structure of the methyltriethylammonium cation and its potential reaction intermediates through characteristic fragmentation patterns.
Procedure:
-
A solution containing the methyltriethylammonium salt is infused directly into the ESI source.
-
The mass spectrometer is set to isolate the parent ion of interest (e.g., the methyltriethylammonium cation).
-
The isolated ions are subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.
-
The resulting fragment ions are mass-analyzed to generate an MS/MS spectrum.
-
The fragmentation pattern is interpreted to deduce the structure of the precursor ion. Common fragmentation pathways for quaternary ammonium cations involve the neutral loss of alkyl groups.[1][2]
Data Presentation: Predicted Mass Spectra and Fragmentation
The following tables summarize the expected m/z values for the methyltriethylammonium cation and its potential fragments.
Table 1: Predicted m/z of Methyltriethylammonium Cation
| Species | Chemical Formula | Monoisotopic Mass (Da) | Predicted m/z |
| Methyltriethylammonium Cation | C₇H₁₈N⁺ | 116.1434 | 116.14 |
Table 2: Potential Fragmentation of Methyltriethylammonium Cation (m/z 116.14)
| Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss | Proposed Fragment Structure |
| 101.12 | Methyl radical | CH₃• | Triethylammonium radical cation |
| 88.10 | Ethylene | C₂H₄ | Dimethyl(ethyl)ammonium cation |
| 86.09 | Ethyl radical | C₂H₅• | Methyl(diethyl)ammonium radical cation |
| 58.07 | Propylene | C₃H₆ | Dimethylaminium cation |
Visualizations
References
Onium Salt Phase-Transfer Catalysts: A Comparative Guide to Efficiency in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal phase-transfer catalyst is crucial for the success of biphasic organic reactions. This guide provides a detailed comparison of the efficiency of various onium salt phase-transfer catalysts, focusing on their performance in nucleophilic substitution reactions, supported by experimental data and detailed protocols.
Onium salts, such as quaternary ammonium and phosphonium salts, are indispensable tools in organic synthesis, facilitating reactions between reactants located in separate immiscible phases.[1] By forming ion pairs with anionic reactants, these catalysts transport them from an aqueous phase to an organic phase where the reaction with an organic substrate can proceed at a significantly faster rate.[2] The efficiency of an onium salt catalyst is influenced by several factors, including the nature of the onium cation, the lipophilicity of its substituents, and the identity of the counter-ion.[1][3] This guide will delve into a comparative analysis of commonly employed onium salts in the context of the Williamson ether synthesis, a classic and widely used nucleophilic substitution reaction.
Comparative Performance in Williamson Ether Synthesis
The Williamson ether synthesis, the reaction between an alkoxide or phenoxide and an alkyl halide to form an ether, serves as an excellent model reaction to evaluate the efficiency of different phase-transfer catalysts.[4] Below is a summary of the catalytic performance of various onium salts in the synthesis of phenyl butyl ether from sodium phenoxide and n-butyl bromide.
Table 1: Comparison of Onium Salt Catalyst Efficiency in the Synthesis of Phenyl Butyl Ether [5]
| Catalyst | Catalyst Abbreviation | Catalyst Concentration (mol) | Product Yield (%) |
| Tetrabutylammonium Bromide | TBAB | 0.001 | 85 |
| Butyldimethylanilinium Bromide | BDAB | 0.001 | 78 |
| 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenyl-amino-phenyl]–butyl-(2-methoxy-naphthalene-1-yl)–phenylammoniumbromide | BPBPB | 0.001 | 92 |
As the data indicates, the novel starburst quaternary ammonium salt, BPBPB, demonstrates the highest catalytic activity, affording a 92% yield of phenyl butyl ether under the specified reaction conditions.[5] This enhanced efficiency can be attributed to its larger and more lipophilic structure, which facilitates the transfer of the phenoxide anion into the organic phase.[5] Tetrabutylammonium bromide (TBAB), a widely used and commercially available catalyst, also provides a high yield of 85%.[5] The reactivity of the catalysts was found to follow the order: BPBPB > TBAB > BDAB.[5]
Factors Influencing Catalyst Efficiency
The structure of the onium salt plays a pivotal role in its catalytic performance. Key factors include:
-
Lipophilicity of the Cation: A higher number of carbon atoms in the alkyl or aryl substituents on the nitrogen or phosphorus atom increases the catalyst's solubility in the organic phase, thereby enhancing its ability to transport the anionic reactant.[3]
-
Symmetry of the Cation: A more symmetrical quaternary ammonium salt can shield the positive charge more effectively, leading to a better catalytic effect.[3]
-
Nature of the Central Atom: While quaternary ammonium salts are widely used, quaternary phosphonium salts are known to be more stable under strongly basic conditions and at higher temperatures.[3]
-
Counter-ion: The nature of the anion associated with the onium cation can also influence the reaction rate.
Experimental Protocols
A detailed experimental protocol for the comparative study of onium salt catalysts in the Williamson ether synthesis is provided below.
General Procedure for the Synthesis of Phenyl Butyl Ether: [5]
-
A mixture of 0.03 mol of sodium phenoxide in 20 mL of water and 0.03 mol of n-butyl bromide in 25 mL of toluene is prepared in a reaction vessel.
-
The selected phase-transfer catalyst (TBAB, BDAB, or BPBPB) is added to the mixture at a concentration of 0.001 mol.
-
The reaction mixture is stirred at a constant temperature of 70°C for 4 hours.
-
After the reaction is complete, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the product, phenyl butyl ether, is isolated and purified.
-
The yield of the product is determined by gas chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the general mechanism of phase-transfer catalysis and the experimental workflow for comparing catalyst efficiency.
References
Safety Operating Guide
Personal protective equipment for handling Methyltriethylammonium carbonate
This guide provides crucial safety and logistical information for the handling and disposal of Methyltriethylammonium carbonate, a quaternary ammonium compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound and other quaternary ammonium compounds (QACs).[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use Guidelines |
| Eye and Face Protection | Safety Goggles | Chemical-proof safety goggles are required to protect against splashes.[3][4] In case of eye contact, rinse cautiously with water for several minutes.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin contact.[3][4][5] Dispose of contaminated gloves after use.[7] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact. |
| Respiratory Protection | NIOSH-Approved Respirator | Use a properly fitted NIOSH-approved respirator, such as an N95, when handling the compound in poorly ventilated areas or when generating aerosols.[3][4] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for preventing accidents and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] Local exhaust ventilation is recommended to minimize inhalation exposure.[6]
-
Avoid Inhalation, Ingestion, and Contact: Prevent contact with skin and eyes, and avoid inhaling any dust or vapors.[7]
-
Mixing: Do not mix this compound with other chemicals, especially bleach, as this can produce toxic gases.[1][3]
-
Hygiene: Wash hands thoroughly after handling the compound.[5]
Storage Procedures:
-
Store in a tightly closed container in a dry, well-ventilated place.[5][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Emergency and First Aid Procedures
In case of exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5][6] If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][7]
Disposal Plan
Dispose of this compound waste in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste in a suitable, labeled, and closed container.[7]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[7][8]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. For solid, non-hazardous chemical waste, it may be permissible to dispose of it as normal trash, provided it is in a sealed container and clearly labeled.[9] However, it is crucial to confirm the classification of this compound waste with your institution's environmental health and safety department.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3.3 Chemicals and Personal Protective Equipment – Facilities Management for Foodservice Managers [ecampusontario.pressbooks.pub]
- 3. mountsinai.org [mountsinai.org]
- 4. mountsinai.org [mountsinai.org]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.ca [fishersci.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
